Taurochenodeoxycholate-3-sulfate
Descripción
Propiedades
IUPAC Name |
2-[[(4R)-4-[(3R,5R,7R,10S,13R,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO9S2/c1-16(4-7-23(29)27-12-13-37(30,31)32)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(36-38(33,34)35)14-17(25)15-22(24)28/h16-22,24,28H,4-15H2,1-3H3,(H,27,29)(H,30,31,32)(H,33,34,35)/t16-,17+,18-,19-,20?,21?,22-,24?,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVWZDCWCRWVFM-RZGYGYJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2[C@@]1(CCC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30985917 | |
| Record name | 7-Hydroxy-N-(2-sulfoethyl)-3-(sulfooxy)cholan-24-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30985917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67030-59-5 | |
| Record name | Taurochenodeoxycholate-3-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067030595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-N-(2-sulfoethyl)-3-(sulfooxy)cholan-24-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30985917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of Taurochenodeoxycholate-3-Sulfate: A Core Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the synthesis pathway of Taurochenodeoxycholate-3-sulfate (TCDCS-3-S), a crucial metabolite in the detoxification of bile acids. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the enzymatic reaction, quantitative kinetics, experimental protocols, and the regulatory signaling pathways involved. The synthesis is primarily catalyzed by the cytosolic enzyme Sulfotransferase 2A1 (SULT2A1), which facilitates the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3α-hydroxyl position of taurochenodeoxycholic acid (TCDC). This biotransformation significantly increases the hydrophilicity of the bile acid, thereby reducing its cellular toxicity and promoting its renal and fecal excretion. This guide provides detailed methodologies for the in-vitro synthesis and analysis of TCDCS-3-S, alongside visual representations of the core biochemical and regulatory pathways to facilitate a comprehensive understanding of this vital metabolic process.
Introduction
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They play a critical role in the digestion and absorption of dietary fats and fat-soluble vitamins. However, at high concentrations, bile acids can be cytotoxic, causing membrane damage and inducing apoptosis. The sulfation of bile acids is a major detoxification pathway that mitigates their harmful effects. This compound (TCDCS-3-S) is a key sulfated bile acid formed from the taurine (B1682933) conjugate of chenodeoxycholic acid. Under normal physiological conditions, the formation of TCDCS-3-S is a minor metabolic pathway. However, in cholestatic liver diseases, where bile flow is impaired, the sulfation of bile acids, including the formation of TCDCS-3-S, is significantly upregulated to facilitate their elimination and protect hepatocytes from injury.
The enzymatic reaction is catalyzed by Sulfotransferase 2A1 (SULT2A1), a member of the SULT2 family of cytosolic sulfotransferases. SULT2A1 exhibits broad substrate specificity for steroids and bile acids and is predominantly expressed in the liver, adrenal glands, and intestine[1]. The enzyme utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate (B86663) donor to sulfonate the 3α-hydroxyl group of the steroid nucleus of taurochenodeoxycholic acid (TCDC)[2]. This guide will delve into the specifics of this synthesis pathway, providing quantitative data, detailed experimental procedures, and visual diagrams to aid in its study and application in research and drug development.
Quantitative Data
| Substrate | Apparent K_m_ (μM) | V_max_ (pmol/min/mg protein) | Intrinsic Clearance (CL_int_) (μL/min/mg protein) |
| Dehydroepiandrosterone (DHEA) | 3.8 | 130.8 | 34.4 |
| Lithocholic Acid (LCA) | 1.5 | 115.2 | 76.8 |
| Chenodeoxycholic Acid (CDCA) | 10.2 | 98.7 | 9.7 |
| Deoxycholic Acid (DCA) | 8.5 | 125.6 | 14.8 |
| Ursodeoxycholic Acid (UDCA) | 4.2 | 110.3 | 26.3 |
| Cholic Acid (CA) | 25.6 | 85.4 | 3.3 |
Table 1: Apparent Michaelis-Menten parameters of SULT2A1 for various substrates. Data from Huang et al. (2010)[3][4].
In cholestatic conditions, the proportion of sulfated bile acids in urine can increase to over 60% of the total urinary bile acids, with chenodeoxycholic acid conjugates being the major sulfated species[3].
Experimental Protocols
This section provides a detailed methodology for the in-vitro synthesis, purification, and analysis of this compound.
In-Vitro Enzymatic Synthesis of this compound
This protocol describes the enzymatic synthesis of TCDCS-3-S using recombinant human SULT2A1.
Materials:
-
Recombinant human SULT2A1 (commercially available)
-
Taurochenodeoxycholic acid (TCDC)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Magnesium chloride (MgCl₂) (10 mM)
-
Dithiothreitol (DTT) (1 mM)
-
Deionized water
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
50 mM Tris-HCl, pH 7.4
-
10 mM MgCl₂
-
1 mM DTT
-
50 µM Taurochenodeoxycholic acid (TCDC)
-
100 µM 3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
1-5 µg of recombinant human SULT2A1
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours in a shaking water bath.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol.
-
Extraction: Add an equal volume of chloroform to the terminated reaction mixture. Vortex vigorously for 1 minute and then centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic phases. This compound will be in the aqueous phase.
-
Sample Preparation for Analysis: Carefully collect the upper aqueous phase and evaporate it to dryness under a stream of nitrogen. Reconstitute the dried residue in a suitable solvent (e.g., 50% methanol in water) for subsequent analysis.
Purification by Solid-Phase Extraction (SPE)
For higher purity, the synthesized TCDCS-3-S can be purified using a C18 solid-phase extraction cartridge[5].
Materials:
-
C18 SPE cartridge
-
Methanol
-
Deionized water
-
0.5 M Triethylamine (B128534) sulfate solution[6]
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: To improve the recovery of the sulfated bile acid, mix the aqueous extract from the enzymatic synthesis with an equal volume of 0.5 M triethylamine sulfate before loading it onto the conditioned SPE cartridge[6].
-
Washing: Wash the cartridge with 5 mL of deionized water to remove unbound salts and other hydrophilic impurities.
-
Elution: Elute the bound this compound with 5 mL of methanol.
-
Drying: Evaporate the methanol eluate to dryness under a stream of nitrogen. The resulting purified TCDCS-3-S can be stored at -20°C.
Analysis by HPLC-MS/MS
The synthesized and purified TCDCS-3-S can be identified and quantified using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Instrumentation:
-
HPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (example):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions (example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor ion (Q1): m/z 578.3
-
Product ion (Q3): m/z 80 (SO₃⁻) and m/z 124 (taurine fragment)
-
-
Collision Energy: Optimized for the specific instrument.
Signaling Pathways and Experimental Workflows
Synthesis Pathway of this compound
The synthesis of this compound is a single enzymatic step from Taurochenodeoxycholic acid.
Regulatory Signaling Pathway of SULT2A1 Expression
The expression of the SULT2A1 gene is transcriptionally regulated by several nuclear receptors, including the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). These receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to response elements in the promoter region of the SULT2A1 gene, thereby modulating its transcription[7].
Experimental Workflow for In-Vitro Synthesis and Analysis
The following diagram illustrates a typical experimental workflow for the synthesis and analysis of this compound in a research setting.
References
- 1. SULT2A1 sulfotransferase family 2A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfotransferase genes: Regulation by nuclear receptors in response to xeno/endo-biotics - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Function of Taurochenodeoxycholate-3-sulfate
Abstract
This compound (TCDC-S) is a tertiary bile acid, formed through the conjugation of chenodeoxycholic acid with taurine (B1682933) and subsequent sulfation. Under normal physiological conditions, sulfation is a minor pathway in bile acid metabolism. However, its significance is profoundly amplified in cholestatic conditions, where it functions as a critical detoxification mechanism. Sulfation increases the hydrophilicity of bile acids, which restricts their intestinal reabsorption and promotes their elimination through renal and fecal routes. This guide provides a comprehensive overview of the synthesis, metabolism, transport, and cellular effects of TCDC-S, presenting key quantitative data and experimental methodologies relevant to its study.
Introduction
Bile acids are steroidal amphipathic molecules derived from cholesterol catabolism in the liver. They are essential for the digestion and absorption of dietary lipids and fat-soluble vitamins. Beyond this classical role, bile acids are now recognized as complex signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy homeostasis, largely through the activation of nuclear receptors like the Farnesoid X Receptor (FXR).[1][2]
This compound is a specific, modified bile acid. It is the product of two key metabolic transformations: conjugation of the primary bile acid chenodeoxycholic acid (CDCA) with the amino acid taurine, followed by sulfation at the 3-hydroxyl group. While the taurine conjugate, taurochenodeoxycholic acid (TCDC), is a common bile acid, its sulfated form, TCDC-S, is present at low levels in healthy individuals. Its production is significantly upregulated during cholestasis, a condition characterized by impaired bile flow. This upregulation represents an adaptive response to mitigate the cellular toxicity of accumulating hydrophobic bile acids.
Synthesis and Metabolism
The formation of TCDC-S is a multi-step process occurring predominantly in hepatocytes.
-
Primary Synthesis : Cholesterol is converted to the primary bile acid chenodeoxycholic acid (CDCA) through a series of enzymatic reactions, with Cholesterol 7α-hydroxylase being the rate-limiting enzyme.[2]
-
Taurine Conjugation : CDCA is conjugated with taurine to form taurochenodeoxycholic acid (TCDC).
-
Sulfation : TCDC is then sulfated at the 3α-hydroxyl position by a sulfotransferase enzyme (SULT), such as SULT2A1, using 3'-phospho-5'-adenylyl sulfate (B86663) (PAPS) as the sulfonate donor.[1]
This sulfation step is a critical detoxification pathway. In conditions of impaired bile flow (cholestasis) or genetic deficiencies in bile acid transporters like the sodium taurocholate cotransporting polypeptide (NTCP), the expression of sulfotransferases is dramatically increased, leading to a significant rise in sulfated bile acids, including TCDC-S.[3][4] TCDC-S is metabolically stable, with studies indicating that over 95% of the molecule is recovered in bile and urine without further metabolic transformation.[5]
Caption: Synthesis pathway of this compound from cholesterol.
Membrane Transport and Pharmacokinetics
The addition of both a taurine conjugate and a sulfate group significantly alters the physicochemical properties of the bile acid, impacting its transport across cellular membranes.
Hepatic Uptake
The hepatic uptake of TCDC-S from sinusoidal blood into hepatocytes is an active, energy-dependent process mediated by membrane transporters.[6] Key transporters identified as carriers for sulfated bile acids include the Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3, and the Sodium-Taurocholate Cotransporting Polypeptide (NTCP).[7]
Studies using isolated rat hepatocytes have shown that both taurine conjugation and 3-sulfation reduce the maximal transport velocity (Vmax) and the Michaelis constant (Km) for hepatic uptake compared to the parent compound, CDCA.[6] This suggests that while the affinity for the transporters is increased (lower Km), the overall rate of transport is slower.
Intestinal and Renal Transport
Sulfation plays a crucial role in limiting the enterohepatic circulation of bile acids. In vivo and in vitro studies using guinea pig small intestine demonstrated that sulfation of TCDC markedly decreases its uptake by the ileal bile salt transport system.[8] Transport efficiency was found to follow the order: TCDC > TCDC-3-sulfate > TCDC-7-sulfate > TCDC-3,7-disulfate.[8] This reduced intestinal reabsorption, coupled with increased water solubility, facilitates the elimination of TCDC-S in feces and urine, forming the basis of its detoxification role.[8]
Caption: Hepatic uptake and biliary excretion of TCDC-S.
Quantitative Transport Data
The following table summarizes the kinetic parameters for the hepatic uptake of TCDC-S and related bile acids by isolated rat hepatocytes.
| Bile Acid Derivative | Apparent Km (µmol/L) [Mean ± S.D.] | Vmax (nmol/mg protein per min) [Mean ± S.D.] |
| Chenodeoxycholic Acid (saturable component) | 33 ± 6.4 | 4.8 ± 0.6 |
| Taurochenodeoxycholic Acid | 11.1 ± 2.0 | 3.1 ± 0.5 |
| Chenodeoxycholic Acid 3-sulfate | 6.1 ± 0.9 | 2.3 ± 0.4 |
| This compound | 5.0 ± 0.7 | 0.9 ± 0.15 |
| Data sourced from Bartholomew TC, Billing BH (1983).[6] |
Biological Function and Signaling
The primary biological function of TCDC-S formation is detoxification. Unlike its non-sulfated precursor, TCDC, which can activate pro-survival signaling pathways via PI3K[9], the role of TCDC-S is predominantly one of enhanced elimination.
In cholestatic liver injury, the accumulation of hydrophobic bile acids can induce apoptosis in hepatocytes. For instance, taurolithocholic acid-3 sulfate (TLCS), another sulfated bile acid, is known to induce apoptosis through a c-Jun N-terminal kinase (JNK)-dependent mechanism that promotes CD95 (Fas) receptor trafficking to the cell membrane.[10] However, the primary role described for TCDC-S is not the initiation of such signaling cascades but rather the prevention of toxicity from its precursors.
The process of sulfation serves as a hepatoprotective mechanism through several effects:
-
Increased Hydrophilicity : The addition of a negatively charged sulfate group increases water solubility, which facilitates renal excretion.
-
Reduced Intestinal Reabsorption : Sulfation significantly impairs active transport in the terminal ileum, breaking the enterohepatic circulation and promoting fecal loss.[8]
-
Decreased Cellular Toxicity : By converting more hydrophobic and potentially toxic bile acids into highly water-soluble, readily excretable forms, the overall toxic load on hepatocytes is reduced.
Caption: Role of TCDC-S formation as a detoxification response in cholestasis.
Experimental Protocols
The study of TCDC-S involves various specialized techniques to assess its transport, quantify its concentration in biological matrices, and determine its cellular effects.
Protocol: Bile Acid Uptake in Isolated Hepatocytes
This method is used to determine the kinetic parameters (Km and Vmax) of TCDC-S transport into liver cells, as described in the study by Bartholomew & Billing (1983).[6]
-
Hepatocyte Isolation : Hepatocytes are isolated from rat liver using a collagenase perfusion technique. Cell viability is assessed using trypan blue exclusion.
-
Incubation : Isolated hepatocytes are suspended in a suitable buffer (e.g., Krebs-Henseleit) and incubated at 37°C.
-
Uptake Measurement : Radiolabeled TCDC-S (e.g., [³H]TCDC-S) is added to the cell suspension at various concentrations. At specific time points, aliquots are taken.
-
Separation : The cell suspension is rapidly centrifuged through a layer of silicone oil to separate the hepatocytes from the incubation medium.
-
Quantification : The cell pellet is lysed, and the radioactivity is measured using a liquid scintillation counter. Protein concentration in the pellet is determined to normalize the uptake data.
-
Data Analysis : The initial rate of uptake is plotted against substrate concentration, and kinetic parameters (Km and Vmax) are calculated using Lineweaver-Burk or Michaelis-Menten plots.
Caption: Workflow for determining bile acid uptake kinetics in isolated hepatocytes.
Protocol: Transporter Substrate Assay in Transfected Cells
This method is used to identify specific membrane transporters responsible for the uptake of TCDC-S.[7]
-
Cell Culture : A suitable mammalian cell line that does not endogenously express the transporters of interest (e.g., HEK293) is used.
-
Transfection : Cells are transiently or stably transfected with plasmids encoding a specific transporter (e.g., OATP1B1, OATP1B3, or NTCP). A control group is transfected with an empty vector.
-
Uptake Assay : 24-48 hours post-transfection, the cells are incubated with radiolabeled or fluorescently tagged TCDC-S for a short period.
-
Washing and Lysis : The incubation is stopped by washing the cells with ice-cold buffer. The cells are then lysed.
-
Quantification : The amount of TCDC-S taken up by the cells is measured (e.g., by scintillation counting or fluorescence).
-
Analysis : Uptake in the transporter-expressing cells is compared to the uptake in control cells. Significantly higher uptake in the transfected cells indicates that TCDC-S is a substrate for that specific transporter.
Protocol: Quantification by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for accurately quantifying TCDC-S and other bile acids in complex biological samples like plasma, urine, or liver tissue homogenates.[3]
-
Sample Preparation : Proteins are precipitated from the biological sample (e.g., using methanol). Internal standards (deuterated bile acid analogs) are added for accurate quantification. The supernatant is collected and dried.
-
Chromatographic Separation (UPLC) : The extracted sample is reconstituted and injected into a UPLC system. A reverse-phase column (e.g., C18) is used to separate the different bile acid species based on their hydrophobicity.
-
Mass Spectrometry Detection (MS/MS) : The eluent from the UPLC is ionized (typically using electrospray ionization in negative mode). The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for TCDC-S and the internal standard are monitored, providing high specificity and sensitivity.
-
Quantification : The concentration of TCDC-S in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Conclusion
This compound is a key metabolite in an adaptive, hepatoprotective response to cholestatic conditions. Its formation from TCDC via sulfation fundamentally alters its physicochemical properties, transforming it into a water-soluble, readily excretable molecule with limited ability to be reabsorbed by the intestine. While not a primary signaling molecule itself, its synthesis is a critical component of the cellular machinery that protects the liver from the toxic effects of bile acid accumulation. For drug development professionals, understanding the transport and elimination pathways of sulfated bile acids is crucial, as these mechanisms can influence the pharmacokinetics of xenobiotics that share these pathways and are relevant in the pathophysiology of liver diseases.
References
- 1. Nuclear receptors in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a nuclear receptor for bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased sulfation of bile acids in mice and human subjects with sodium taurocholate cotransporting polypeptide deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased sulfation of bile acids in mice and human subjects with sodium taurocholate cotransporting polypeptide deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chenodeoxycholic acid-3-sulfate. Metabolism and excretion in the rat and hamster and effects on hepatic transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of 3-sulphation and taurine conjugation on the uptake of chenodeoxycholic acid by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Bile Acid Sulfate Conjugates as Substrates of Human Organic Anion Transporting Polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of sulfation patterns on intestinal transport of bile salt sulfate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The bile acid taurochenodeoxycholate activates a phosphatidylinositol 3-kinase-dependent survival signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Taurolithocholic acid-3 sulfate induces CD95 trafficking and apoptosis in a c-Jun N-terminal kinase-dependent manner [pubmed.ncbi.nlm.nih.gov]
Taurochenodeoxycholate-3-sulfate: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurochenodeoxycholate-3-sulfate (TCDCS-3-S) is a sulfated, taurine-conjugated bile acid that emerges as a significant metabolite, particularly under conditions of cholestasis. While its formal "discovery" is intertwined with the broader identification of sulfated bile acids in the late 1960s and their characterization in the 1970s, its importance in pathophysiology and as a potential biomarker has been elucidated through decades of research. This technical guide provides an in-depth overview of the historical context of its discovery, detailed experimental protocols for its isolation and analysis, a summary of key quantitative data, and an exploration of its role in cellular signaling pathways.
Discovery and Historical Context
The discovery of this compound is not marked by a single seminal paper but rather by a progressive understanding of bile acid metabolism in cholestatic liver diseases. In the late 1960s, researchers first identified sulfated forms of bile acids, recognizing sulfation as a mechanism to increase the water solubility and renal excretion of otherwise toxic hydrophobic bile acids.[1] By the mid-to-late 1970s, the advancement of analytical techniques such as gas-liquid chromatography-mass spectrometry (GLC-MS) and high-performance liquid chromatography (HPLC) enabled the separation and identification of specific sulfated bile acids in the urine and serum of patients with cholestasis.[2][3][4]
Experimental Protocols
The following sections detail both historical and contemporary methods for the isolation, synthesis, and analysis of TCDCS-3-S.
Isolation of TCDCS-3-S from Biological Samples (Historical Perspective)
This protocol is a composite representation of the methodologies likely employed in the 1970s and early 1980s for the initial isolation and characterization of TCDCS-3-S from the urine of patients with cholestasis.
Objective: To isolate and enrich this compound from a complex biological matrix.
Starting Material: 24-hour urine collection from patients with diagnosed cholestasis.
Protocol:
-
Sample Preparation:
-
Centrifuge the pooled urine sample to remove any particulate matter.
-
Acidify the supernatant to approximately pH 2.0 with hydrochloric acid.
-
-
Solvent Extraction:
-
Extract the acidified urine with a non-polar organic solvent, such as diethyl ether or ethyl acetate, to remove non-sulfated bile acids and other lipophilic compounds. Discard the organic phase.
-
Extract the remaining aqueous phase with a more polar solvent, such as n-butanol, to extract the sulfated bile acids.
-
Evaporate the butanol extract to dryness under reduced pressure.
-
-
Group Separation by Open-Column Chromatography:
-
Resuspend the dried extract in a minimal volume of a suitable solvent.
-
Apply the resuspended extract to a Sephadex LH-20 or a similar gel filtration column.
-
Elute the column with a step-wise gradient of increasing methanol (B129727) in chloroform (B151607) or another appropriate solvent system. This step separates the bile acids based on their polarity, with the more polar sulfated conjugates eluting later.
-
Collect fractions and monitor for the presence of bile acids using a general method like thin-layer chromatography (TLC) with a spray reagent (e.g., phosphomolybdic acid).
-
-
High-Performance Liquid Chromatography (HPLC) for Final Purification:
-
Pool the fractions containing the sulfated bile acids and evaporate to dryness.
-
Reconstitute the sample in the HPLC mobile phase.
-
Inject the sample onto a reversed-phase HPLC column (e.g., C18).
-
Elute with an isocratic or gradient mobile phase, typically consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.
-
Monitor the eluent with a UV detector (around 200-210 nm).
-
Collect the peak corresponding to the retention time of a TCDCS-3-S standard (if available) or the peak presumed to be TCDCS-3-S based on its chromatographic behavior relative to other known bile acids.
-
-
Characterization:
-
The purified fraction would then be subjected to further analysis for confirmation of its identity, such as mass spectrometry (if available) and chemical derivatization followed by GLC-MS.
-
Chemical Synthesis of this compound
This protocol is based on established methods for the sulfation and conjugation of bile acids and would be suitable for producing a TCDCS-3-S standard for analytical purposes.[6]
Objective: To chemically synthesize this compound.
Materials: Chenodeoxycholic acid, taurine (B1682933), sulfur trioxide-pyridine complex, N,N'-dicyclohexylcarbodiimide (DCC) or a similar coupling agent, and appropriate solvents (e.g., pyridine, dimethylformamide).
Protocol:
-
Protection of the 7-hydroxyl group of Chenodeoxycholic Acid:
-
Selectively protect the 7-hydroxyl group of chenodeoxycholic acid to prevent its sulfation. This can be achieved using a suitable protecting group strategy.
-
-
Sulfation of the 3-hydroxyl group:
-
Dissolve the 7-protected chenodeoxycholic acid in anhydrous pyridine.
-
Add a sulfur trioxide-pyridine complex to the solution and stir at room temperature.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction and work up to isolate the 7-protected chenodeoxycholic acid-3-sulfate.
-
-
Deprotection of the 7-hydroxyl group:
-
Remove the protecting group from the 7-hydroxyl position using the appropriate deprotection conditions to yield chenodeoxycholic acid-3-sulfate.
-
-
Taurine Conjugation:
-
Activate the carboxyl group of chenodeoxycholic acid-3-sulfate using a coupling agent like DCC in a suitable solvent such as dimethylformamide.
-
Add taurine to the reaction mixture and stir until the conjugation is complete, as monitored by TLC or HPLC.
-
Purify the resulting this compound by chromatography.
-
Modern Quantitative Analysis by LC-MS/MS
This protocol outlines the current gold standard for the sensitive and specific quantification of TCDCS-3-S in biological samples.[7]
Objective: To accurately quantify the concentration of this compound in biological fluids.
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Protocol:
-
Sample Preparation:
-
To a small volume of serum, plasma, or urine, add an internal standard (a stable isotope-labeled version of TCDCS-3-S).
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a reversed-phase C18 UPLC or HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile and/or methanol). The gradient is designed to separate the various bile acid isomers.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) to detect and quantify TCDCS-3-S. This involves selecting the precursor ion (the molecular ion of TCDCS-3-S) and a specific fragment ion produced upon collision-induced dissociation. This highly selective detection method minimizes interferences from the complex biological matrix.
-
Quantify the amount of TCDCS-3-S in the sample by comparing the peak area of the analyte to that of the internal standard.
-
Quantitative Data
The concentration of this compound and other sulfated bile acids varies significantly between healthy individuals and those with cholestatic conditions. The following table summarizes representative quantitative data from the literature.
| Analyte | Biological Matrix | Condition | Concentration Range | Reference |
| Total Sulfated Bile Acids | Urine | Healthy | 40-70% of total urinary bile acids | [1] |
| Total Sulfated Bile Acids | Serum | Healthy | < 15% of total serum bile acids | [1] |
| Total Sulfated Bile Acids | Urine | Acute Hepatitis | 83.4 ± 16.7% of total urinary bile acids | [4] |
| Total Sulfated Bile Acids | Urine | Obstructive Jaundice | 58.3 ± 22.6% of total urinary bile acids | [4] |
| TCDCS-3-S (uptake kinetics) | Isolated Rat Hepatocytes | In vitro | Apparent Km: 5.0 ± 0.7 µmol/l, Vmax: 0.9 ± 0.15 nmol/mg protein per min | [5] |
| GUDCA-3-sulfate | Plasma | Healthy Controls | 131.02 ± 132.24 nM | [8] |
| GUDCA-3-sulfate | Plasma | NTCP Deficiency | 1679.92 ± 3229.69 nM | [8] |
| GLCA-3-sulfate | Plasma | Healthy Controls | 130.94 ± 261.36 nM | [8] |
| GLCA-3-sulfate | Plasma | NTCP Deficiency | 400.84 ± 1479.65 nM | [8] |
Signaling Pathways and Biological Roles
This compound and its close analogs have been shown to be involved in key cellular signaling pathways, particularly in the context of liver injury.
Induction of Apoptosis via JNK Pathway
Hydrophobic bile acids, when they accumulate in hepatocytes during cholestasis, can induce apoptosis. Studies on the closely related compound, taurolithocholic acid-3-sulfate (TLCS), have elucidated a signaling cascade leading to programmed cell death.[9]
Caption: TCDCS-3-S induced apoptosis pathway.
Impairment of Insulin (B600854) Signaling
Accumulation of hydrophobic bile acids has also been linked to insulin resistance in the liver. Again, studies with TLCS have demonstrated its ability to interfere with the insulin signaling cascade.
Caption: TCDCS-3-S impairment of insulin signaling.
Experimental Workflow for Isolation and Analysis
The following diagram illustrates a typical workflow for the isolation and analysis of TCDCS-3-S from a biological sample.
Caption: Workflow for TCDCS-3-S analysis.
Conclusion
This compound, while not having a singular moment of discovery, has emerged from the broader study of bile acid metabolism as a key player in the pathophysiology of cholestatic liver disease. Its increased production and excretion during cholestasis highlight its role in a detoxification pathway. However, its accumulation can also contribute to cellular stress and injury through the activation of apoptotic and inhibition of insulin signaling pathways. The continued development of sensitive analytical techniques like LC-MS/MS will further elucidate the precise roles of TCDCS-3-S and other sulfated bile acids in health and disease, potentially leading to new diagnostic and therapeutic strategies for liver disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfated and nonsulfated bile acids in urine, serum, and bile of patients with hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of 3-sulphation and taurine conjugation on the uptake of chenodeoxycholic acid by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile acid sulfates. III. Synthesis of 7- and 12-monosulfates of bile acids and their conjugates using a sulfur trioxide-triethylamine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased sulfation of bile acids in mice and human subjects with sodium taurocholate cotransporting polypeptide deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taurolithocholic acid-3 sulfate induces CD95 trafficking and apoptosis in a c-Jun N-terminal kinase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Taurochenodeoxycholate-3-sulfate in Bile Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurochenodeoxycholate-3-sulfate (TCDCS-3-S) is a sulfated, taurine-conjugated secondary bile acid. Under normal physiological conditions, sulfation is a minor pathway in bile acid metabolism. However, in cholestatic liver diseases, where bile flow is impaired, the sulfation of bile acids, including the formation of TCDCS-3-S, becomes a significantly upregulated detoxification mechanism. This technical guide provides a comprehensive overview of the role of TCDCS-3-S in bile acid metabolism, focusing on its synthesis, transport, physiological functions, and analytical quantification.
Synthesis and Metabolism of this compound
TCDCS-3-S is formed in the liver from chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol. The metabolic pathway involves two key steps:
-
Taurine (B1682933) Conjugation: CDCA is first conjugated with the amino acid taurine to form taurochenodeoxycholic acid (TCDC).
-
Sulfation: The sulfotransferase enzyme SULT2A1 then catalyzes the transfer of a sulfonate group to the 3-hydroxyl position of TCDC, forming TCDCS-3-S[1].
This sulfation step significantly increases the water solubility of the bile acid, which facilitates its elimination from the body.
Caption: Synthesis pathway of this compound.
Transport of this compound
The transport of sulfated bile acids like TCDCS-3-S across cellular membranes is mediated by specific transporters. This directed movement is crucial for its enterohepatic circulation and ultimate excretion.
-
Hepatocellular Uptake: The uptake of sulfated bile acids from the portal blood into hepatocytes is mediated by Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3) and the Na+-Taurocholate Cotransporting Polypeptide (NTCP)[2][3].
-
Biliary Excretion: While information specific to TCDCS-3-S is limited, sulfated bile acids are generally exported from hepatocytes into the bile.
-
Renal Excretion: Due to their increased water solubility, sulfated bile acids are more readily excreted in the urine, a process that is enhanced during cholestasis[4].
References
- 1. Increased sulfation of bile acids in mice and human subjects with sodium taurocholate cotransporting polypeptide deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Bile Acid Sulfate Conjugates as Substrates of Human Organic Anion Transporting Polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Primary Human Suspension Hepatocytes Culture Protocol [sigmaaldrich.com]
Taurochenodeoxycholate-3-sulfate mechanism of action in hepatocytes
An In-Depth Technical Guide to the Core Mechanism of Action of Taurochenodeoxycholate-3-sulfate in Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (TCDCS-3S) is a sulfated, taurine-conjugated secondary bile acid. Under normal physiological conditions, sulfation of bile acids is a minor metabolic pathway. However, in cholestatic conditions, the proportion of sulfated bile acids increases significantly. Sulfation is generally considered a detoxification pathway, as it increases the hydrophilicity of bile acids, which facilitates their renal excretion and reduces their intestinal reabsorption and cytotoxicity.[1][2] Despite this, the precise molecular mechanisms by which TCDCS-3S exerts its effects on hepatocytes are not fully elucidated and appear to be multifaceted, potentially contributing to both cytoprotective and cytotoxic effects depending on the cellular context.
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of TCDCS-3S in hepatocytes, focusing on its transport, core signaling pathways, and potential roles in liver pathophysiology. The information presented herein is synthesized from studies on TCDCS-3S and structurally related bile acids to provide a robust, albeit partially inferred, model of its function.
Hepatocellular Transport of this compound
The entry of TCDCS-3S into hepatocytes is a critical first step that dictates its intracellular concentration and subsequent biological effects.
Basolateral Uptake
The uptake of TCDCS-3S from the sinusoidal blood into hepatocytes is an active, carrier-mediated process. Studies in isolated rat hepatocytes have demonstrated that the uptake of TCDCS-3S is saturable and energy-dependent.[3] Both sulfation and taurine (B1682933) conjugation significantly impact the affinity and capacity of the transport system. TCDCS-3S is taken up with a higher affinity (lower Km) but a lower maximal velocity (Vmax) compared to its non-sulfated counterpart, taurochenodeoxycholic acid (TCDC).[3] While the specific transporters responsible for TCDCS-3S uptake have not been fully characterized, the Na+-taurocholate cotransporting polypeptide (NTCP) is a primary transporter for many conjugated bile acids and is likely involved.[4]
Basolateral Efflux
Under conditions of intracellular bile acid overload, such as cholestasis, hepatocytes upregulate basolateral efflux transporters to shuttle bile acids back into the systemic circulation for renal elimination. The multidrug resistance-associated protein 3 (MRP3/ABCC3) has been identified as a transporter capable of effluxing TCDCS-3S from the hepatocyte.[5] This serves as a protective mechanism to reduce hepatocellular bile acid accumulation.
Quantitative Data on Hepatocellular Uptake
The following table summarizes the kinetic parameters for the uptake of TCDCS-3S and related bile acids in isolated rat hepatocytes.[3]
| Bile Acid | Apparent Km (μmol/L) | Vmax (nmol/mg protein per min) |
| This compound | 5.0 ± 0.7 | 0.9 ± 0.15 |
| Chenodeoxycholic acid-3-sulfate | 6.1 ± 0.9 | 2.3 ± 0.4 |
| Taurochenodeoxycholic acid | 11.1 ± 2.0 | 3.1 ± 0.5 |
| Chenodeoxycholic acid (saturable) | 33 ± 6.4 | 4.8 ± 0.6 |
Core Mechanism of Action: Intracellular Signaling Pathways
Direct research on the signaling pathways specifically modulated by TCDCS-3S is limited. However, by examining studies on its non-sulfated form (Taurochenodeoxycholate, TCDC) and other structurally related sulfated bile acids (Taurolithocholic acid-3 sulfate, TLCS), we can infer its likely mechanisms of action. The effects appear to be a balance between pro-survival and pro-apoptotic signaling.
Inferred Pro-survival Signaling: The PI3K/PKCζ/NF-κB Pathway
The non-sulfated form, TCDC, has been shown to activate a potent pro-survival signaling cascade in hepatocytes that prevents its own inherent toxicity. It is plausible that TCDCS-3S retains the ability to activate this pathway.
-
Phosphatidylinositol 3-Kinase (PI3K) Activation: TCDC stimulates PI3K activity. Inhibition of PI3K renders TCDC cytotoxic, indicating the essential role of this pathway in mediating its non-toxic effects.[6]
-
Protein Kinase C zeta (PKCζ) Activation: Downstream of PI3K, TCDC activates the atypical protein kinase C isoform, PKCζ. This activation is critical, as inhibiting PKCζ also converts TCDC into a cytotoxic agent.[6]
-
Nuclear Factor kappa B (NF-κB) Activation: PKCζ, in turn, activates the transcription factor NF-κB. NF-κB is a master regulator of genes involved in survival, inflammation, and immunity. Inhibition of NF-κB renders TCDC cytotoxic, confirming its role as a necessary downstream effector in this pro-survival pathway.[6]
This pathway likely represents a mechanism by which hepatocytes adapt to the presence of certain hydrophobic bile acids, preventing apoptosis.
Potential Pro-apoptotic Signaling: The JNK Pathway
In contrast to the pro-survival signals, studies on the structurally similar sulfated bile acid TLCS reveal a potent pro-apoptotic pathway that may also be activated by TCDCS-3S, particularly at high concentrations or under cholestatic conditions.
-
Sustained JNK Activation: Hydrophobic bile acids like TLCS can cause a sustained activation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[7] This prolonged activation is a key trigger for apoptosis.
-
CD95 Trafficking: Sustained JNK activation promotes the trafficking of the death receptor CD95 (Fas) to the plasma membrane.[8] This can lead to ligand-independent activation of the receptor and initiation of the extrinsic apoptosis cascade.
-
Caspase Activation: The clustering and activation of CD95 leads to the activation of initiator caspase-8, which in turn activates executioner caspase-3, culminating in apoptosis.[7][8]
The balance between the pro-survival PI3K pathway and the pro-apoptotic JNK pathway likely determines the ultimate fate of the hepatocyte upon exposure to TCDCS-3S.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to investigating the mechanism of action of TCDCS-3S in hepatocytes.
General Experimental Workflow
The investigation of TCDCS-3S's mechanism of action typically follows a multi-step process from cell sourcing to functional and molecular analysis.
Protocol 1: Isolation and Culture of Primary Rat Hepatocytes
This protocol is adapted from standard procedures for isolating primary hepatocytes for in vitro studies.[9]
Materials:
-
Perfusion Buffer: Krebs-Ringer bicarbonate buffer, supplemented with 10 mM HEPES, 1.5 mM EGTA, pH 7.4.
-
Digestion Buffer: Krebs-Ringer bicarbonate buffer, supplemented with 10 mM HEPES, 5 mM CaCl2, and 0.05% w/v Collagenase Type IV.
-
Plating Medium: Williams' Medium E with 10% FBS, 1% Penicillin-Streptomycin, 1 μM dexamethasone, and 100 nM insulin.
-
Collagen-coated culture plates.
Procedure:
-
Anesthetize a male Sprague-Dawley rat (200-250g) according to approved institutional animal care guidelines.
-
Perform a midline laparotomy to expose the portal vein and inferior vena cava (IVC).
-
Cannulate the portal vein with a 20-gauge catheter and immediately begin perfusion with pre-warmed (37°C) Perfusion Buffer at a flow rate of 20 mL/min.
-
Cut the IVC to allow the perfusate to exit. Perfuse for 10 minutes until the liver is blanched.
-
Switch to pre-warmed Digestion Buffer and perfuse for 10-15 minutes, or until the liver becomes soft and digested.
-
Excise the liver and transfer it to a sterile petri dish containing cold Plating Medium.
-
Gently dissect the liver and filter the cell suspension through a 100 μm cell strainer.
-
Wash the cells by centrifuging at 50 x g for 3 minutes at 4°C. Repeat this step twice.
-
Resuspend the final hepatocyte pellet in Plating Medium and determine cell viability using Trypan Blue exclusion (expect >90% viability).
-
Plate the hepatocytes on collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well in a 6-well plate).
-
Allow cells to attach for 4-6 hours, then replace the medium with fresh, pre-warmed Plating Medium. The cells are ready for experiments after 24 hours.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol provides a method to assess the activation of key signaling proteins like JNK and Akt by measuring their phosphorylation status.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-Akt, anti-Akt).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Culture primary hepatocytes in 6-well plates and treat with various concentrations of TCDCS-3S for the desired time points.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 μL of ice-cold RIPA Lysis Buffer to each well. Scrape the cells and collect the lysate.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize the phosphorylated protein signal to the total protein signal.
Conclusion
The mechanism of action of this compound in hepatocytes is complex and not yet fully defined by direct experimental evidence. However, based on its physicochemical properties and data from structurally related bile acids, a dual role is plausible. TCDCS-3S likely engages a PI3K-dependent pro-survival pathway that counteracts its inherent toxicity under normal conditions. Conversely, under conditions of cellular stress or high concentrations, it may trigger a sustained JNK-mediated apoptotic response. Its transport into and out of the hepatocyte is tightly regulated, and its accumulation is associated with liver pathology in some disease models. Further research is required to directly delineate the signaling networks controlled by TCDCS-3S, which will be critical for understanding its role in cholestatic liver diseases and for the development of targeted therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Will the real bile acid sulfotransferase please stand up? Identification of Sult2a8 as a major hepatic bile acid sulfonating enzyme in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of 3-sulphation and taurine conjugation on the uptake of chenodeoxycholic acid by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of the sodium-taurocholate cotransporting polypeptide (NTCP) and of the bile salt export pump (BSEP) in physiology and pathophysiology of bile formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential disposition of chenodeoxycholic acid versus taurocholic acid in response to acute troglitazone exposure in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of taurolithocholate 3-sulfate-induced apoptosis by cyclic AMP in rat hepatocytes involves protein kinase A-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of a Sulfated Bile Acid: A Technical Guide to the Structure-Activity Relationship of Taurochenodeoxycholate-3-sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurochenodeoxycholate-3-sulfate (TCDCS) is a sulfated, taurine-conjugated derivative of the primary bile acid chenodeoxycholic acid (CDCA). While bile acids are classically known for their role in lipid digestion, they have emerged as critical signaling molecules that regulate a wide array of metabolic and inflammatory pathways, primarily through the activation of nuclear receptors like the Farnesoid X Receptor (FXR) and G-protein coupled receptors such as the Takeda G-protein-coupled receptor 5 (TGR5). The addition of a sulfate (B86663) group at the 3-position of the steroid nucleus, a modification that primarily occurs during cholestatic conditions, significantly alters the physicochemical properties and biological activities of the parent bile acid. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of TCDCS, presenting available quantitative data, detailed experimental methodologies for its characterization, and visual representations of its implicated signaling pathways.
Chemical Structure and Properties
This compound is structurally distinct from its precursor, taurochenodeoxycholic acid (TCDCA), by the presence of a sulfate moiety at the C3-hydroxyl group. This sulfation dramatically increases the hydrophilicity of the molecule, which in turn reduces its intestinal absorption and enhances its renal clearance.[1][2] This detoxification pathway is a protective mechanism against the accumulation of potentially toxic bile acids.[3]
Quantitative Analysis of Biological Activity
It is generally understood that sulfation at the 3-position can reduce the ability of a bile acid to activate FXR. For instance, the non-sulfated parent bile acid, chenodeoxycholic acid (CDCA), is a potent natural FXR agonist.[4] The addition of a bulky, charged sulfate group is expected to sterically hinder the binding of TCDCS to the ligand-binding pocket of FXR.
The following tables provide quantitative data for related sulfated and non-sulfated bile acids to offer a comparative perspective on the potential activity of TCDCS.
Table 1: Comparative Potency of Bile Acids and Derivatives on Farnesoid X Receptor (FXR)
| Compound | Receptor | Assay Type | Cell Line | Potency (EC₅₀) | Efficacy (relative to control) | Reference |
| Chenodeoxycholic acid (CDCA) | Human FXR | TR-FRET | - | 8.3 µM | - | [4] |
| Obeticholic Acid (OCA, 6α-ethyl-CDCA) | Human FXR | TR-FRET | - | 99 nM | 100-fold > CDCA | [4] |
| INT-767 (a 23-sulfate derivative of an OCA analog) | Human FXR | AlphaScreen | - | 30 nM | - | [1] |
Table 2: Comparative Potency of Bile Acids and Derivatives on Takeda G-protein-coupled Receptor 5 (TGR5)
| Compound | Receptor | Assay Type | Cell Line | Potency (EC₅₀) | Reference |
| Taurochenodeoxycholic acid (TCDCA) | Human TGR5 | cAMP assay | 293T | Activator (specific EC₅₀ not provided) | [5] |
| INT-767 (a 23-sulfate derivative of an OCA analog) | Human TGR5 | TR-FRET | - | 630 nM | [1] |
Signaling Pathways Modulated by this compound and Related Bile Acids
The biological effects of TCDCS and its parent compound are mediated through complex signaling networks. While TCDCA has been shown to activate pro-survival pathways, structurally similar sulfated bile acids have been implicated in pro-apoptotic signaling, highlighting the critical role of the sulfate group in determining the ultimate cellular response.
PI3K/AKT Survival Pathway
The non-sulfated counterpart, Taurochenodeoxycholic acid (TCDCA), has been demonstrated to activate a phosphatidylinositol 3-kinase (PI3K)-dependent survival signaling cascade in hepatocytes.[3] This pathway is crucial for protecting liver cells from apoptosis induced by more toxic bile acids. The activation of PI3K leads to the downstream activation of effectors that promote cell survival.
Figure 1: TCDCA-mediated activation of the PI3K/AKT survival pathway.
JNK-mediated Apoptotic Pathway
In contrast to the pro-survival signaling of TCDCA, the structurally related sulfated bile acid, Taurolithocholic acid-3-sulfate (TLCS), has been shown to induce apoptosis in hepatocytes through the sustained activation of c-Jun N-terminal kinase (JNK). This suggests that the presence of the 3-sulfate group on TCDCS could potentially shift its signaling from a pro-survival to a pro-apoptotic pathway, a critical consideration in drug development.
Figure 2: Postulated JNK-mediated apoptotic pathway for sulfated bile acids.
Experimental Protocols
The characterization of the biological activity of this compound requires a suite of well-defined experimental protocols. Below are detailed methodologies for key assays relevant to its structure-activity relationship.
Farnesoid X Receptor (FXR) Transactivation Assay
This assay determines the ability of a compound to activate FXR, leading to the transcription of a reporter gene.
-
Cell Line: HEK293T or HepG2 cells.
-
Reagents:
-
FXR expression plasmid (e.g., pCMV-hFXR).
-
FXR-responsive reporter plasmid (e.g., pGL4.29[luc2P/CRE/HSE]-basic containing a Small Heterodimer Partner (SHP) promoter element).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Cell culture medium (DMEM with 10% FBS).
-
Luciferase assay system.
-
This compound and control compounds (e.g., CDCA, GW4064).
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Co-transfect cells with the FXR expression plasmid and the FXR-responsive reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with a fresh medium containing various concentrations of TCDCS or control compounds.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Plot the dose-response curve and calculate the EC₅₀ value.
-
Figure 3: Workflow for the FXR Transactivation Assay.
TGR5 cAMP Accumulation Assay
This assay measures the activation of TGR5 by quantifying the downstream production of cyclic AMP (cAMP).
-
Cell Line: HEK293 cells stably expressing human TGR5 (hTGR5).
-
Reagents:
-
Cell culture medium (DMEM with 10% FBS).
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound and control compounds (e.g., TCDCA, INT-777).
-
-
Protocol:
-
Seed hTGR5-expressing HEK293 cells in a 96-well plate.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor and incubate for 30 minutes.
-
Add various concentrations of TCDCS or control compounds to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's instructions.
-
Plot the dose-response curve and determine the EC₅₀ value.
-
Western Blot for JNK Activation
This method is used to quantify the phosphorylation of JNK, a key indicator of its activation.
-
Cell Line: Primary hepatocytes or a relevant liver cell line (e.g., HepG2).
-
Reagents:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Protocol:
-
Treat cells with TCDCS or control compounds for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-JNK antibody to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Conclusion
The structure-activity relationship of this compound is a compelling area of study with significant implications for drug development, particularly in the context of liver diseases. While direct quantitative data on its receptor interactions are currently limited, the available information on related compounds strongly suggests that 3-sulfation is a critical determinant of its biological activity. This modification likely attenuates its ability to activate FXR while potentially altering its downstream signaling from a pro-survival to a pro-apoptotic pathway, possibly through the JNK cascade. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the pharmacological profile of TCDCS and its potential as a therapeutic agent or a biomarker for cholestatic conditions. The provided diagrams of the implicated signaling pathways offer a framework for understanding the complex cellular responses to this unique sulfated bile acid.
References
- 1. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bile acid taurochenodeoxycholate activates a phosphatidylinositol 3-kinase-dependent survival signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taurolithocholic acid-3 sulfate induces CD95 trafficking and apoptosis in a c-Jun N-terminal kinase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Taurochenodeoxycholate-3-sulfate by LC-MS/MS
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Taurochenodeoxycholate-3-sulfate (TCDCA-3S), a sulfated and taurine-conjugated secondary bile acid, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined herein is tailored for researchers, scientists, and drug development professionals engaged in metabolomics, hepatology, and gastroenterology research. This document provides comprehensive procedures for sample preparation, LC-MS/MS analysis, and data processing, alongside relevant biological context and data presentation.
Introduction
Bile acids are crucial signaling molecules and metabolic regulators synthesized from cholesterol in the liver.[1] They play a vital role in the digestion and absorption of dietary fats and fat-soluble vitamins.[1] this compound (TCDCA-3S) is a secondary bile acid that has undergone both taurine (B1682933) conjugation and sulfation. Under normal physiological conditions, sulfation of bile acids is a minor metabolic pathway. However, in cholestatic conditions, this pathway is upregulated, leading to an increase in sulfated bile acids like TCDCA-3S.[1] Sulfation increases the water solubility of bile acids, facilitating their renal clearance and reducing their potential toxicity.[1] Given its role in liver pathophysiology, the accurate quantification of TCDCA-3S in biological samples is of significant interest for understanding liver diseases and for the development of novel therapeutics.
LC-MS/MS has emerged as the preferred analytical technique for bile acid analysis due to its high sensitivity, specificity, and ability to resolve complex mixtures of structurally similar isomers.[2] This application note provides a robust LC-MS/MS method for the reliable quantification of TCDCA-3S.
Experimental Protocols
Sample Preparation (Human Plasma)
This protocol is adapted from a method for the analysis of 32 bile acids in human plasma.
Materials:
-
Human plasma samples (stored at -80°C)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS): A suitable stable isotope-labeled analog of TCDCA-3S (e.g., d4-TCDCA-3S) should be used. If unavailable, a structurally related sulfated bile acid internal standard can be utilized, but the validation must account for this.
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 15,000 x g and 4°C
-
Sample concentrator (e.g., vacuum centrifuge or nitrogen evaporator)
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 50 µL of the internal standard working solution (concentration to be optimized based on instrument sensitivity and expected analyte levels).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Carefully transfer 450 µL of the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness using a sample concentrator.
-
Reconstitute the dried residue in 50 µL of a water/methanol (1:1, v/v) solution.
-
Vortex briefly and centrifuge at high speed to pellet any remaining particulates.
-
Transfer the clear supernatant to an LC-MS autosampler vial for analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
-
Column: A C18 reversed-phase column is recommended (e.g., YMC Triart C18, 2.1 mm I.D. x 100 mm, 1.9 µm).
-
Mobile Phase A: 20 mmol/L aqueous ammonium (B1175870) formate.
-
Mobile Phase B: Methanol/acetonitrile (1:1, v/v) with 20 mmol/L ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 - 10.0 40 10.0 - 23.0 40 → 80 23.0 - 28.0 80 | 28.1 - 35.0 | 40 (Re-equilibration) |
Note: The gradient may require optimization based on the specific column and LC system used to ensure adequate separation from isomeric bile acids.
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The fragmentation of sulfated, taurine-conjugated bile acids typically involves the loss of the sulfate (B86663) group (SO3, -80 Da) and fragmentation of the taurine moiety. The precursor ion for TCDCA-3S ([M-H]⁻) has a monoisotopic mass of approximately 578.27 m/z. Common product ions for taurine-conjugated bile acids include fragments at m/z 80 (SO3⁻) and m/z 124 (taurine fragment). For sulfated bile acids, a characteristic product ion is HSO₄⁻ at m/z 97.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| TCDCA-3S | 578.3 | 80.0 | (To be optimized) |
| TCDCA-3S (Qualifier) | 578.3 | 498.3 ([M-H-SO₃]⁻) | (To be optimized) |
| Internal Standard | (Specific to IS) | (Specific to IS) | (To be optimized) |
Note: The optimal collision energy for each transition must be determined experimentally by infusing a standard solution of TCDCA-3S and varying the collision energy to maximize the product ion signal.
-
Ion Source Parameters (Example):
-
IonSpray Voltage: -4500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Data Presentation
The following table summarizes representative quantitative data for TCDCA-3S in human plasma from a study on patients with chronic hepatitis (CH) and hepatocellular carcinoma (HCC), as well as healthy controls (HC).
| Group | TCDCA-3S Concentration (nM) [median (IQR)] |
| Healthy Controls (HC) | 61.1 (27.8–129.7) |
| Chronic Hepatitis (CH) | 189.7 (99.5–385.1) |
| Hepatocellular Carcinoma (HCC) | 103.8 (43.9–365.3) |
Data adapted from a study by Nishina et al. (2024).
Visualizations
Bile Acid Synthesis and Metabolism Pathway
The following diagram illustrates the primary pathways of bile acid synthesis from cholesterol, including conjugation with taurine and subsequent sulfation.
Caption: Overview of this compound formation.
Experimental Workflow
This diagram outlines the key steps in the quantification of TCDCA-3S from biological samples.
Caption: LC-MS/MS workflow for TCDCA-3S quantification.
Discussion
The method described provides a framework for the accurate and precise quantification of this compound. The use of a C18 column with a gradient elution program allows for the separation of TCDCA-3S from other endogenous components and isomeric bile acids. Negative ion mode ESI is preferred for bile acids as they readily form [M-H]⁻ ions. The MRM approach ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
It is critical to use a stable isotope-labeled internal standard for the most accurate quantification, as it compensates for variations in sample preparation and matrix effects. If a specific internal standard for TCDCA-3S is not available, a closely related sulfated bile acid can be used, but the method validation must thoroughly assess the potential for differential matrix effects and recovery.
The quantitative data presented indicate that TCDCA-3S levels can be altered in liver diseases, highlighting its potential as a biomarker. Further studies employing this methodology can help elucidate the role of bile acid sulfation in health and disease.
Conclusion
This application note details a comprehensive LC-MS/MS protocol for the quantification of this compound in human plasma. The method is sensitive, specific, and suitable for high-throughput analysis in a research setting. The provided experimental details and workflows serve as a valuable resource for scientists investigating the role of sulfated bile acids in metabolic and liver-related disorders.
References
Analysis of Taurochenodeoxycholate-3-sulfate in Human Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurochenodeoxycholate-3-sulfate is a sulfated, taurine-conjugated secondary bile acid. Bile acids are critical for the digestion and absorption of fats and fat-soluble vitamins.[1] The process of sulfation enhances the water solubility of bile acids, facilitating their elimination through the kidneys and reducing their potential toxicity, particularly in conditions of cholestasis where bile flow is impaired.[1] Accurate quantification of specific bile acid species such as this compound in human plasma is crucial for understanding liver function, diagnosing hepatobiliary diseases, and in the development of drugs that may impact bile acid metabolism.[2][3][4]
This document provides detailed protocols for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]
Quantitative Data Summary
The following tables summarize the typical quantitative performance of a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the analysis of a closely related sulfated bile acid, glycochenodeoxycholate-3-sulfate (GCDCA-S), in human plasma.[3][4] This data is representative of the performance expected for this compound analysis using a similar methodology.
Table 1: Linearity and Sensitivity [3][4]
| Analyte | Matrix | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| GCDCA-S | Human Plasma | 0.5 - 1000 | >0.99 | 0.5 |
Table 2: Accuracy and Precision (Inter- and Intra-Day) [3]
| Analyte | Matrix | Spiked Concentration (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| GCDCA-S | Human Plasma | 1.5 (Low QC) | -8.15 | 11.6 | -2.71 | 7.91 |
| 75 (Medium QC) | 5.96 | 5.43 | 2.31 | 4.88 | ||
| 750 (High QC) | 3.99 | 2.89 | 1.99 | 4.01 |
| Analyte | Matrix | Spiked Concentration | Mean Recovery (%) |
| GCDCA-S | Human Plasma | Low, Medium, High | >80 |
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
This protocol describes a common and effective method for extracting bile acids from human plasma by precipitating proteins.[2]
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (LC-MS grade), ice-cold
-
Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g and refrigeration)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solution (e.g., 35% methanol (B129727) in water)
Procedure:
-
Thaw frozen human plasma samples on ice.
-
Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard solution to the plasma and briefly vortex.
-
Add 800 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 60°C.
-
Reconstitute the dried extract in 200 µL of the reconstitution solution.
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS Analysis Protocol
This protocol is based on a validated method for the closely related glycochenodeoxycholate-3-sulfate and is suitable for the analysis of this compound.[3][4]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: Accucore aQ C18 column (50 mm × 2.1 mm, 2.6 µm particle size) or equivalent.[3][4]
-
Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) in water.[3][4]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-3.5 min: 20% to 95% B
-
3.5-4.5 min: 95% B
-
4.5-4.6 min: 95% to 20% B
-
4.6-6.0 min: 20% B (Re-equilibration)
-
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: this compound (Precursor ion > Product ion). Note: Specific transitions must be optimized in the laboratory. For the similar GCDCA-S, the transition is m/z 528.3 > 448.3.[3]
-
Internal Standard: (Precursor ion > Product ion for the deuterated analog)
-
-
Key MS Settings (to be optimized):
-
Capillary Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
Collision Energy
-
Visualizations
Caption: Experimental workflow for plasma sample preparation and LC-MS/MS analysis.
Caption: PI3K-dependent cell survival pathway activated by taurochenodeoxycholate.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. Determination of the endogenous OATP1B biomarkers glycochenodeoxycholate-3-sulfate and chenodeoxycholate 24-glucuronide in human and mouse plasma by a validated UHPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the endogenous OATP1B biomarkers glycochenodeoxycholate-3-sulfate and chenodeoxycholate-24-glucuronide in human and mouse plasma by a validated UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Analysis of Bile Acids in In Vitro Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Extraction of Taurochenodeoxycholate-3-sulfate from Urine for Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taurochenodeoxycholate-3-sulfate is a sulfated, taurine-conjugated bile acid. As with other sulfated bile acids, it is more water-soluble than its unsulfated counterpart and is readily excreted in urine. The quantification of urinary bile acids, including their sulfated metabolites, is crucial for studying liver function, cholestatic liver diseases, and the overall metabolism and detoxification of bile acids. This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from human urine, a method widely adopted for its efficiency in separating these analytes from a complex matrix. Subsequent analysis is typically performed using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The concentration of this compound and other sulfated bile acids in urine can vary significantly depending on the physiological or pathological state of the individual. The following tables summarize representative quantitative data found in the literature.
Table 1: Urinary Bile Acid Composition in Healthy Subjects vs. Patients with Biliary Atresia
| Bile Acid | Healthy Infants (n=8) Mean ± SD (µmol/day) | Biliary Atresia Patients (n=10) Mean ± SD (µmol/day) |
| Total Bile Acids | 3.05 ± 2.05 | 23.35 ± 18.51 |
| Total Sulfated Bile Acids | Not specified | ~50% of Total Bile Acids |
| Glycocholic Acid (unsulfated) | Not specified | 6.21 ± 5.55 |
| Taurocholic Acid (unsulfated) | Not specified | 2.28 ± 1.33 |
| Glycochenodeoxycholic Acid (sulfated) | Not specified | 4.58 ± 6.97 |
| Taurochenodeoxycholic Acid (sulfated) | Not specified | 3.67 ± 3.54 [1] |
Table 2: General Distribution of Sulfated Bile Acids in Urine
| Analyte Group | Percentage in Urine | Notes |
| Sulfated Bile Acids | 89% of total urinary bile acids in healthy subjects[2][3] | Sulfation significantly enhances the urinary excretion of bile acids[2][3]. |
| Glycine-amidated Bile Acids | 80% of total urinary bile acids | - |
| Taurine-amidated Bile Acids | 8% of total urinary bile acids | - |
Experimental Protocol: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is based on established methods for the extraction of sulfated bile acids from urine using octadecylsilane (B103800) (ODS) bonded silica (B1680970) cartridges. A critical step to prevent the loss of sulfated taurine-conjugated bile acids is the addition of triethylamine (B128534) sulfate (B86663) to the urine sample prior to extraction.[4][5]
Materials and Reagents:
-
Urine sample
-
Solid-Phase Extraction (SPE) cartridges: Octadecylsilane (ODS, C18) bonded silica
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Triethylamine sulfate (TEAS), 0.5 M solution
-
Formic acid
-
Internal standards (e.g., stable isotope-labeled bile acids)
-
SPE vacuum manifold
-
Collection tubes
-
Nitrogen evaporator or centrifugal vacuum concentrator
Protocol Steps:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample to pellet any particulate matter.
-
Take a known volume of the supernatant (e.g., 1-2 mL).
-
Add an equal volume of 0.5 M triethylamine sulfate (TEAS) solution to the urine sample.[4][5] This step is crucial for preventing the loss of sulfated taurine-conjugated bile acids.
-
Add internal standards to the sample for accurate quantification.
-
Vortex the mixture gently.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Wash the cartridges sequentially with:
-
1-2 cartridge volumes of methanol.
-
1-2 cartridge volumes of HPLC-grade water.
-
-
Ensure the sorbent bed does not go dry before sample application.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 cartridge volumes of HPLC-grade water to remove salts and other polar interferences.
-
Some protocols may include a wash with a low percentage of methanol in water to remove less hydrophobic impurities.
-
-
Elution:
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile (B52724) with ammonium (B1175870) acetate (B1210297) and formic acid).[6]
-
-
Analysis:
-
Analyze the reconstituted sample using a validated LC-MS/MS method for the quantification of this compound and other bile acids.
-
Workflow and Pathway Diagrams
Caption: Workflow for the solid-phase extraction of this compound from urine.
Caption: Detoxification pathway of chenodeoxycholic acid via taurine conjugation and sulfation.
References
- 1. Sulfated and nonsulfated bile acids in urine of patients with biliary atresia: analysis of bile acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [researchworks.creighton.edu]
- 3. The profile of bile acids and their sulfate metabolites in human urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditions for solid-phase extraction of urinary bile acids with octadecylsilane-bonded silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted metabolomics of sulfated bile acids in urine for the diagnosis and grading of intrahepatic cholestasis of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
Taurochenodeoxycholate-3-sulfate: A Promising Biomarker for Cholestasis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholestasis is a condition characterized by the impairment of bile formation and/or bile flow, leading to the accumulation of bile acids in the liver and systemic circulation. This accumulation can cause liver injury, fibrosis, and cirrhosis. The early and accurate diagnosis of cholestasis is crucial for effective management and to prevent disease progression. While traditional biomarkers such as alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), and bilirubin (B190676) are routinely used, they often lack specificity and sensitivity, particularly in early-stage or mild cholestasis.
Bile acids themselves are emerging as valuable biomarkers for cholestatic liver diseases. During cholestasis, the composition and concentration of bile acids in biological fluids are significantly altered. One such bile acid, Taurochenodeoxycholate-3-sulfate (TCDCS-3S), has garnered attention as a potentially specific and sensitive biomarker for cholestasis.
Under normal physiological conditions, sulfation is a minor pathway in bile acid metabolism. However, in cholestatic conditions, the sulfation of bile acids, including taurochenodeoxycholate, is significantly upregulated. This process increases the water solubility of the otherwise hydrophobic bile acids, facilitating their renal excretion and reducing their cytotoxicity. Therefore, elevated levels of TCDCS-3S in serum and urine can serve as an indicator of cholestatic liver injury.
This document provides detailed application notes and protocols for the use of TCDCS-3S as a biomarker for cholestasis, aimed at researchers, scientists, and drug development professionals.
Data Presentation
Quantitative analysis of TCDCS-3S in biological fluids can provide valuable insights into the presence and severity of cholestasis. The following table summarizes representative data on urinary TCDCS-3S levels in a cholestatic condition (Biliary Atresia) compared to healthy controls.
| Biomarker | Condition | Matrix | Concentration (µmol/day) | Reference |
| This compound | Biliary Atresia (n=10) | Urine | 3.67 ± 3.54 | [1] |
| Normal Infants (n=8) | Urine | Not explicitly reported, but total bile acids were seven times lower than in BA patients. | [1] |
Note: Data is presented as mean ± standard deviation. The study on biliary atresia provides a strong rationale for TCDCS-3S as a biomarker, although specific serum data in various cholestatic conditions is still an area of active research.
Experimental Protocols
Accurate and reliable quantification of TCDCS-3S is essential for its application as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of bile acids due to its high sensitivity and specificity.
Protocol: Quantitative Analysis of this compound in Human Serum by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of 40 bile acids, including their sulfated metabolites.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human serum in a microcentrifuge tube, add a mixture of internal standards (including a deuterated analog of TCDCS-3S if available).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over approximately 10-15 minutes is typically used to separate the various bile acids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for bile acid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for TCDCS-3S and its internal standard must be optimized on the specific mass spectrometer being used.
-
Example MRM transition for a sulfated bile acid (consult literature or perform optimization for TCDCS-3S): Precursor ion [M-H]⁻ → Product ion (e.g., fragment corresponding to the loss of SO₃).
-
-
Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity for TCDCS-3S.
-
3. Data Analysis
-
Generate a calibration curve using a series of known concentrations of TCDCS-3S standard.
-
Quantify the concentration of TCDCS-3S in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Taurochenodeoxycholate in Hepatocytes
While the specific signaling pathways of TCDCS-3S are still under investigation, the non-sulfated form, Taurochenodeoxycholic acid (TCDCA), is known to activate a phosphatidylinositol 3-kinase (PI3K)-dependent survival pathway in hepatocytes. This pathway is crucial in protecting liver cells from apoptosis induced by more toxic bile acids. It is hypothesized that sulfation may modulate this signaling activity.
Caption: TCDCA activates a pro-survival signaling pathway in hepatocytes.
Experimental Workflow for TCDCS-3S Biomarker Analysis
The following diagram illustrates the key steps involved in the analysis of TCDCS-3S as a biomarker for cholestasis, from sample collection to data interpretation.
Caption: Workflow for TCDCS-3S analysis as a cholestasis biomarker.
This compound holds significant promise as a specific and sensitive biomarker for the diagnosis and monitoring of cholestatic liver diseases. Its elevated levels in biological fluids directly reflect the pathophysiological changes occurring in the liver during cholestasis. The detailed LC-MS/MS protocol provided here offers a robust method for its accurate quantification. Further research into the specific signaling pathways of TCDCS-3S will undoubtedly provide deeper insights into its role in cholestatic liver injury and its potential as a therapeutic target. The application of TCDCS-3S as a biomarker is poised to improve the clinical management of cholestasis and aid in the development of novel therapies.
References
Application Notes and Protocols for In Vitro Studies of Taurochenodeoxycholate-3-sulfate in Hepatoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurochenodeoxycholate-3-sulfate (TCDCS-3S) is a sulfated, taurine-conjugated form of the primary bile acid chenodeoxycholic acid. Bile acids are increasingly recognized not just for their role in digestion but also as signaling molecules that regulate a variety of cellular processes, including proliferation, apoptosis, and inflammation, particularly in the context of liver health and disease.[1][2] Sulfation is a key metabolic pathway for bile acids, generally increasing their water solubility and facilitating their renal and biliary elimination, which is considered a detoxification mechanism.[3] However, the specific biological activities of individual sulfated bile acids are not fully elucidated.
The study of TCDCS-3S in hepatoma cell lines such as HepG2 and Huh-7 is crucial for understanding its potential role in the pathophysiology of liver cancer and cholestatic liver diseases.[4][5][6] These in vitro models provide a controlled environment to investigate the compound's cytotoxicity, its impact on cell signaling pathways, and its potential as a therapeutic or disease biomarker. While its parent compound, taurochenodeoxycholate (TCDC), has been shown to activate pro-survival pathways like the PI3K/NF-κB cascade in some contexts, the addition of a sulfate (B86663) group may alter these effects.[1] These application notes provide a framework and detailed protocols for the in vitro investigation of TCDCS-3S using hepatoma cell lines.
Potential In Vitro Applications
-
Cytotoxicity Assessment: To determine the dose-dependent effects of TCDCS-3S on the viability of hepatoma cells.
-
Apoptosis and Cell Death Analysis: To investigate whether TCDCS-3S induces or inhibits apoptosis, a critical process in cancer development and progression.
-
Signaling Pathway Modulation: To elucidate the molecular mechanisms by which TCDCS-3S exerts its effects, with a focus on pathways commonly altered in liver cancer, such as PI3K/Akt and NF-κB.
-
Bile Acid Transporter Expression: To study the effect of TCDCS-3S on the expression of key bile acid transporters like MRP3 and MRP4, which are involved in bile acid homeostasis and can be dysregulated in cholestasis and liver cancer.[7][8]
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound (TCDCS-3S) on Hepatoma Cell Lines (MTT Assay)
| Cell Line | TCDCS-3S Concentration (µM) | Cell Viability (% of Control) |
| HepG2 | 0 (Control) | 100 ± 5.2 |
| 50 | 98 ± 4.8 | |
| 100 | 95 ± 6.1 | |
| 250 | 85 ± 7.3 | |
| 500 | 70 ± 8.5 | |
| Huh-7 | 0 (Control) | 100 ± 4.9 |
| 50 | 99 ± 5.3 | |
| 100 | 96 ± 5.8 | |
| 250 | 88 ± 6.9 | |
| 500 | 75 ± 7.9 |
Table 2: Hypothetical Effect of TCDCS-3S on Caspase-3/7 Activity in Hepatoma Cell Lines
| Cell Line | Treatment (24 hours) | Fold Change in Caspase-3/7 Activity (vs. Control) |
| HepG2 | Vehicle Control | 1.0 ± 0.1 |
| TCDCS-3S (250 µM) | 1.2 ± 0.2 | |
| Staurosporine (1 µM) | 4.5 ± 0.5 | |
| Huh-7 | Vehicle Control | 1.0 ± 0.1 |
| TCDCS-3S (250 µM) | 1.3 ± 0.3 | |
| Staurosporine (1 µM) | 5.1 ± 0.6 |
Experimental Protocols
Protocol 1: General Cell Culture of HepG2 and Huh-7 Cells
-
Cell Lines: HepG2 and Huh-7 cell lines.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.[9]
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed HepG2 or Huh-7 cells in a 96-well plate at a density of 8x10^3 to 1x10^4 cells per well and allow them to adhere overnight.[8]
-
Treatment: Prepare serial dilutions of TCDCS-3S in serum-free medium. Remove the culture medium from the wells and replace it with the TCDCS-3S solutions. Include wells with vehicle control (the solvent used for TCDCS-3S).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Detection by Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with TCDCS-3S as described in the cytotoxicity protocol. Include a positive control for apoptosis (e.g., Staurosporine).
-
Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).
-
Reagent Addition: Add the caspase-3/7 reagent to each well and mix gently.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate using a viability assay) and express the results as a fold change relative to the vehicle control.
Protocol 4: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with TCDCS-3S for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-IκBα, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of the target proteins to a loading control (e.g., β-actin).
Visualizations
Caption: Experimental workflow for studying TCDCS-3S in hepatoma cells.
Caption: Hypothetical TCDCS-3S-modulated signaling pathway in hepatoma cells.
References
- 1. The bile acid taurochenodeoxycholate activates a phosphatidylinositol 3-kinase-dependent survival signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile acids, gut microbiota, and therapeutic insights in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of complete sulfation of bile acids on bile formation: role of conjugation and number of sulfate groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfasalazine reduces bile acid induced apoptosis in human hepatoma cells and perfused rat livers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bile Acid-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of bile acids on the expression of MRP3 and MRP4: An In vitro study in HepG2 cell line | Annals of Hepatology [elsevier.es:443]
- 8. Effect of bile acids on the expression of MRP3 and MRP4: An In vitro study in HepG2 cell line | Annals of Hepatology [elsevier.es]
- 9. huh7.com [huh7.com]
- 10. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Sulfated Bile Acids Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids (BAs) are crucial signaling molecules and end products of cholesterol metabolism.[1] Sulfation is a key metabolic pathway for the detoxification and elimination of bile acids, particularly during hepatobiliary diseases.[2] The analysis of sulfated bile acids (SBAs) is analytically challenging due to their structural diversity, the presence of isomers, and low concentrations in biological matrices.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of these compounds.[4]
This application note provides detailed protocols for sample preparation and LC-MS/MS analysis of sulfated bile acids in various biological matrices.
Experimental Workflow
The overall workflow for the analysis of sulfated bile acids involves several key stages, from sample collection to data analysis. Proper execution of each step is critical for obtaining accurate and reproducible results.
Caption: General experimental workflow for sulfated bile acid analysis.
Sample Preparation Protocols
The choice of sample preparation method is dependent on the biological matrix. The primary goals are to remove interfering substances like proteins and salts and to concentrate the analytes.[5] Adding isotopically labeled internal standards at the beginning of the process is crucial for accurate quantification, as it corrects for analyte loss during sample preparation.[3][5]
Table 1: Sample Preparation Protocols for Various Biological Matrices
| Matrix | Protocol | Details & Rationale | Citations |
| Serum/Plasma | Protein Precipitation | 1. To 100 µL of serum/plasma, add 400 µL of ice-cold methanol (B129727) containing internal standards. 2. Vortex for 1 minute. 3. Incubate at -20°C for 20 minutes to precipitate proteins. 4. Centrifuge at 16,000 x g for 15 minutes at 4°C. 5. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. 6. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50/50 methanol/water). This is a simple and rapid method suitable for high-throughput analysis. | [2][6][7] |
| Urine/Bile | Solid-Phase Extraction (SPE) | 1. Precondition an SPE cartridge (e.g., C18) with methanol followed by water. 2. Dilute the sample (e.g., 1:1 with 0.5 M triethylamine (B128534) sulfate) and add internal standards. 3. Load the sample onto the conditioned SPE cartridge. 4. Wash the cartridge with water to remove salts and polar interferences. 5. Elute bile acids with methanol or another suitable organic solvent. 6. Evaporate the eluate to dryness and reconstitute. SPE provides a cleaner extract compared to protein precipitation. | [2][5][7] |
| Fecal Samples | Solvent Extraction | 1. Weigh 20-150 mg of fecal pellet into a homogenization tube. 2. Add 200 µL of methanol containing internal standards. 3. Homogenize for 20 minutes (e.g., using a tissue lyser). 4. Centrifuge at 16,000 x g for 10 minutes. 5. Transfer 100 µL of the supernatant to a new tube and add 100 µL of water. 6. Centrifuge again and transfer the final supernatant for injection. This method is designed to handle the complex fecal matrix. | [6][8] |
LC-MS/MS Methodologies
High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry is used for the separation and detection of SBAs.[1]
Liquid Chromatography
Reversed-phase chromatography is typically employed to separate the various bile acid species. A C18 column is commonly used.[9] The pH of the mobile phase is a critical parameter, as it affects the ionization state and retention of different bile acid classes.[10]
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Setting | Rationale | Citations |
| Column | C18 Reversed-Phase (e.g., 150 mm x 2.0 mm, 3 µm) | Provides good separation for a wide range of bile acid polarities. | [9] |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate | Acidic modifier and salt help with ionization and peak shape. | [9] |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% formic acid and 2 mM ammonium acetate | Organic solvent for eluting hydrophobic bile acids. | [9][11] |
| Flow Rate | 0.2 - 0.4 mL/min | Typical flow rate for analytical scale columns. | [9][11] |
| Column Temperature | 40 - 60 °C | Higher temperatures can improve peak shape and reduce run times. | [4] |
| Injection Volume | 5 - 10 µL | Standard volume for LC-MS/MS analysis. | [4][11] |
| Gradient | A linear gradient from low to high organic content (e.g., 0% to 100% B over 20 min) | Allows for the separation of bile acids with varying polarities within a single run. | [2][11] |
Mass Spectrometry
Mass spectrometry detection is typically performed using an electrospray ionization (ESI) source operated in negative ion mode, which is optimal for detecting deprotonated bile acids.[11][12] Quantification is achieved using Multiple Reaction Monitoring (MRM), which offers high specificity and sensitivity.[10] For sulfated bile acids, characteristic fragmentation patterns involve the neutral loss of the SO₃ group (80 Da) or the generation of the HSO₄⁻ fragment ion at m/z 97.[9]
Table 3: Example MRM Transitions for Selected Sulfated Bile Acids
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes | Citations |
| Glycocholic acid-3-sulfate (GCA-3S) | 544.2 | 464.2 | Optimized | Loss of sulfate (B86663) group (-80 Da) | [9] |
| GCA-3S | 544.2 | 74.0 | Optimized | Glycine fragment | [9][11] |
| Taurolithocholic acid-3-sulfate (TLCA-S) | 562.3 | 482.3 | Optimized | Loss of sulfate group (-80 Da) | [9][11] |
| TLCA-S | 562.3 | 80.0 | Optimized | Taurine fragment | [11] |
| Chenodeoxycholic acid-3-sulfate (CDCA-3S) | 471.2 | 391.2 | Optimized | Loss of sulfate group (-80 Da) | [9] |
| CDCA-3S | 471.2 | 97.0 | Optimized | Sulfate fragment [HSO₄]⁻ | [9] |
| Deoxycholic acid-3-sulfate (DCA-3S) | 471.2 | 391.2 | Optimized | Loss of sulfate group (-80 Da) | [9] |
| DCA-3S | 471.2 | 97.0 | Optimized | Sulfate fragment [HSO₄]⁻ | [9] |
| d4-Cholic Acid (Internal Standard) | 411.3 | 345.3 | Optimized | Used for quantification of unconjugated BAs. | [12] |
Note: Collision energies (CE) and other compound-specific parameters must be optimized for the specific instrument used.
Challenges and Solutions in Sulfated Bile Acid Analysis
The accurate analysis of sulfated bile acids is complicated by several factors. Understanding these challenges and implementing appropriate solutions is key to developing a robust and reliable method.
Caption: Key challenges and corresponding solutions in SBA analysis.
-
Structural Isomers: Many bile acids are structural isomers, differing only in the position or stereochemistry of hydroxyl groups.[3]
-
Solution: High-resolution chromatographic separation is essential. Utilizing longer columns, smaller particle sizes (UPLC), and optimized gradient elution can help resolve isobaric species.[3]
-
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of target analytes, leading to inaccurate quantification.[3]
-
Dynamic Range: Bile acid concentrations can vary significantly between different biological states and matrices, requiring methods with a broad dynamic range.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile acid analysis [sciex.com]
- 4. mdpi.com [mdpi.com]
- 5. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeted metabolomics of sulfated bile acids in urine for the diagnosis and grading of intrahepatic cholestasis of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Notes and Protocols for Taurochenodeoxycholate-3-Sulfate as a Substrate for OATP Transporters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organic Anion Transporting Polypeptides (OATPs) are a superfamily of uptake transporters crucial for the disposition of a wide range of endogenous compounds and xenobiotics. Predominantly expressed in the liver, OATP1B1 and OATP1B3 play a significant role in the hepatic uptake of drugs and their metabolites, influencing their pharmacokinetics and potential for drug-drug interactions (DDIs). Taurochenodeoxycholate-3-sulfate (TCDCS) is a sulfated bile acid, and based on the transport characteristics of structurally similar compounds, it is a potential substrate for OATP1B1 and OATP1B3. Understanding the interaction of TCDCS with these transporters is valuable for elucidating the mechanisms of bile acid homeostasis and for assessing the DDI potential of new chemical entities.
These application notes provide a summary of the available data on the transport of sulfated bile acids by OATPs and a detailed protocol for characterizing TCDCS as an OATP substrate.
Data Presentation
While direct kinetic data for this compound (TCDCS) with OATP transporters were not identified in the reviewed literature, data for structurally similar sulfated and conjugated bile acids strongly suggest that TCDCS is a substrate for OATP1B1 and OATP1B3. The following table summarizes the kinetic parameters for the non-sulfated parent compound, taurochenodeoxycholate (TCDC), and other relevant sulfated bile acids with OATP1B1. This information can serve as a valuable reference for designing and interpreting experiments with TCDCS.
| Substrate | OATP Isoform | Km (µM) | Vmax (pmol/mg protein/min) | Cell System |
| Taurochenodeoxycholate (TCDC) | OATP1B1 | 4.3 ± 1.0 | 105 ± 4 | HEK293 |
| 3-sulfo-chenodeoxycholate (3S-CDC) | OATP1B1 | Not specified | 158 ± 87.3 | HEK293[1] |
| 3-sulfo-glycolithocholate (3S-GLC) | OATP1B1 | 0.708 ± 0.125 | Not specified | HEK293[1] |
Studies have consistently shown that sulfated bile acids, such as glycochenodeoxycholic acid 3-O-sulfate (GCDCA-S) and glycodeoxycholic acid 3-O-sulfate (GDCA-S), are efficiently transported by OATP1B1 and OATP1B3.[2] In contrast, minimal uptake of these sulfated bile acids is observed for OATP2B1.[2] The general consensus is that conjugation (with glycine (B1666218) or taurine) and sulfation enhance the affinity of bile acids for OATP1B1 and OATP1B3.[1][3]
Experimental Protocols
This section provides a detailed protocol for determining if TCDCS is a substrate of OATP transporters and for characterizing its transport kinetics. The protocol is based on established methods for other OATP substrates and can be adapted for either radiolabeled or non-radiolabeled TCDCS.
Objective:
To determine the kinetic parameters (Km and Vmax) of TCDCS transport by OATP1B1 and OATP1B3 expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably transfected with human OATP1B1 or OATP1B3.
-
Mock-transfected cells (containing the empty vector) as a negative control.
-
This compound (TCDCS).
-
Radiolabeled TCDCS ([³H]-TCDCS or [¹⁴C]-TCDCS) if available.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Selection antibiotic (e.g., G418) for maintaining stable cell lines.
-
Poly-D-lysine coated cell culture plates (24- or 48-well).
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Henseleit buffer) with and without Ca²⁺ and Mg²⁺.
-
Scintillation cocktail and liquid scintillation counter (for radiolabeled substrate).
-
LC-MS/MS system (for non-radiolabeled substrate).
-
Protein assay kit (e.g., BCA assay).
-
Known OATP inhibitors (e.g., rifampicin) for validation.
Experimental Workflow:
Detailed Protocol:
1. Cell Culture and Seeding: a. Culture OATP-expressing and mock-transfected cells in appropriate medium containing a selection antibiotic. b. Two days prior to the experiment, seed the cells into 24- or 48-well poly-D-lysine coated plates at a density that will result in a confluent monolayer on the day of the assay.
2. Uptake Assay: a. On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer. b. Pre-incubate the cells with 0.5 mL of uptake buffer for 10-15 minutes at 37°C. c. Prepare working solutions of TCDCS (radiolabeled or non-radiolabeled) in uptake buffer at a range of concentrations (e.g., 0.1 to 100 µM). d. To initiate the uptake, aspirate the pre-incubation buffer and add the TCDCS working solutions to the respective wells. e. Incubate the plates at 37°C for a predetermined time (typically 2-5 minutes, within the linear range of uptake). f. To terminate the transport, aspirate the substrate solution and immediately add 1 mL of ice-cold uptake buffer. g. Wash the cells three times with ice-cold uptake buffer to remove any remaining extracellular substrate.
3. Sample Analysis: a. After the final wash, lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100). b. For radiolabeled TCDCS: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. c. For non-radiolabeled TCDCS: Transfer an aliquot of the cell lysate for analysis by a validated LC-MS/MS method to determine the intracellular concentration of TCDCS. d. Use another aliquot of the cell lysate to determine the total protein concentration in each well using a BCA or similar protein assay.
4. Data Analysis: a. Normalize the amount of TCDCS taken up by the cells to the protein concentration in each well (e.g., in pmol/mg protein). b. Calculate the net uptake by subtracting the average uptake in mock-transfected cells from the uptake in OATP-expressing cells for each concentration. c. Plot the net uptake rate (uptake per unit time) against the TCDCS concentration. d. Determine the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.
Signaling Pathways and Logical Relationships
The interaction of TCDCS with OATP transporters is a direct transport process rather than a complex signaling pathway. The following diagram illustrates the logical relationship of TCDCS transport into a hepatocyte mediated by OATP1B1/1B3.
Conclusion
This compound is a putative substrate for the hepatic uptake transporters OATP1B1 and OATP1B3, based on evidence from structurally related sulfated and conjugated bile acids. The provided protocols offer a robust framework for researchers to experimentally verify this interaction and determine the specific kinetic parameters. This information is critical for a deeper understanding of bile acid disposition and for the preclinical assessment of the DDI liability of new drug candidates that may interact with these important transporters. Further studies are warranted to definitively characterize the transport kinetics of TCDCS by OATP isoforms.
References
Application of Taurochenodeoxycholate-3-sulfate in Drug-Drug Interaction Studies: Application Notes and Protocols
Introduction
Taurochenodeoxycholate-3-sulfate (TCDC-S) is a sulfated, taurine-conjugated bile acid. In the context of drug-drug interaction (DDI) studies, its utility primarily stems from its interaction with key hepatic transport proteins. Specifically, its glycoconjugate, glycochenodeoxycholate-3-sulfate (GCDCA-S), has been identified as an endogenous substrate of the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3.[1][2][3] These transporters are crucial for the hepatic clearance of many drugs, and their inhibition can lead to clinically significant DDIs. Consequently, TCDC-S and its related compounds are valuable tools for investigating the potential of new chemical entities to act as inhibitors of these pathways. Furthermore, as a bile salt, its interaction with the Bile Salt Export Pump (BSEP) is of interest in the context of drug-induced liver injury (DILI).
Application in DDI Studies
The primary application of this compound and its analogs in DDI studies is as a probe substrate for OATP1B1 and OATP1B3. Inhibition of these transporters can lead to increased systemic exposure of co-administered drugs that are OATP1B1/3 substrates, potentially causing adverse effects. By measuring the inhibition of TCDC-S uptake, researchers can assess the DDI potential of a test compound.
Key Applications:
-
Screening for OATP1B1/OATP1B3 Inhibition: In vitro assays using cells overexpressing these transporters can quantify the inhibitory potential of a drug candidate by measuring its effect on TCDC-S uptake.
-
Endogenous Biomarker in Clinical DDI Studies: Plasma concentrations of the related compound GCDCA-S can be monitored in clinical studies as an endogenous biomarker for OATP1B1/3 inhibition.[1] For instance, administration of a potent OATP1B1/3 inhibitor like rifampicin (B610482) has been shown to significantly elevate plasma levels of GCDCA-S.[1]
-
Mechanistic Studies of Drug-Induced Liver Injury (DILI): While the primary substrate for BSEP in many assays is taurocholate, the inhibition of the transport of any bile salt, including TCDC-S, is a critical area of investigation for predicting cholestatic DILI.[4][5] Drugs that inhibit BSEP can cause an accumulation of cytotoxic bile salts in hepatocytes.[4][6][7]
Data Presentation
Quantitative Data on Transporter Interactions
| Compound | Transporter | Assay System | Parameter | Value | Reference |
| Taurochenodeoxycholic acid 3-sulphate | N/A (rat hepatocytes) | Isolated rat hepatocytes | Apparent Km | 5.0 ± 0.7 µM | [8] |
| Taurochenodeoxycholic acid 3-sulphate | N/A (rat hepatocytes) | Isolated rat hepatocytes | Apparent Vmax | 0.9 ± 0.15 nmol/mg protein per min | [8] |
| Glycochenodeoxycholic acid 3-O-sulfate (GCDCA-S) | OATP1B1, OATP1B3, NTCP | HEK293 transfected cells | Substrate | - | [1][2][3] |
| Glycodeoxycholic acid 3-O-sulfate (GDCA-S) | OATP1B1, OATP1B3, NTCP | HEK293 transfected cells | Substrate | - | [2][3] |
Example Inhibitory Effects on OATP1B1/3 (using probe substrates)
| Inhibitor | Transporter | Probe Substrate | IC50 | Reference |
| Rifampicin | OATP1B1/3 | GCDCA-S | Significant Inhibition | [1][2] |
| Pioglitazone | OATP1B1/3 | GCDCA-S | Significant Inhibition | [1] |
| Cyclosporin (B1163) A | OATP1B1 | Atorvastatin | ~1 µM | [9] |
| Gemfibrozil | OATP1B1 | Atorvastatin | ~100 µM | [9] |
Experimental Protocols
Protocol 1: In Vitro OATP1B1/OATP1B3 Inhibition Assay using TCDC-S
This protocol describes a method to assess the inhibitory potential of a test compound on OATP1B1 and OATP1B3 transporters using TCDC-S as a substrate in a cell-based assay.
Materials:
-
HEK293 cells stably expressing OATP1B1 or OATP1B3 (and corresponding mock-transfected cells)
-
This compound (radiolabeled or amenable to LC-MS/MS detection)
-
Test compound and positive control inhibitor (e.g., rifampicin)
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS) or similar assay buffer
-
Cell lysis buffer
-
Scintillation fluid and counter (for radiolabeled substrate) or LC-MS/MS system
Methodology:
-
Cell Culture: Culture the OATP1B1/3-expressing and mock-transfected HEK293 cells in appropriate medium until they reach a suitable confluency in 96-well plates.
-
Preparation of Solutions: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare the TCDC-S substrate solution in HBSS at a concentration close to its Km, if known.
-
Assay Procedure: a. Aspirate the culture medium from the cells and wash the cell monolayer twice with pre-warmed HBSS. b. Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing various concentrations of the test compound, the positive control, or vehicle control. c. Initiate the uptake reaction by adding the TCDC-S substrate solution (also containing the test compound/control). d. Incubate for a predetermined time (e.g., 5 minutes) at 37°C. The incubation time should be within the linear range of uptake. e. Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold HBSS. f. Lyse the cells using a suitable lysis buffer.
-
Quantification: a. For radiolabeled TCDC-S, add scintillation fluid to the cell lysates and measure the radioactivity using a scintillation counter. b. For non-radiolabeled TCDC-S, analyze the concentration in the cell lysates using a validated LC-MS/MS method.
-
Data Analysis: a. Subtract the uptake in mock-transfected cells from the uptake in transporter-expressing cells to determine the transporter-specific uptake. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro BSEP Inhibition Assay
This protocol outlines a method to evaluate the potential of a test compound to inhibit BSEP using the vesicular transport assay.[10] Taurocholate is a commonly used substrate.
Materials:
-
Inside-out membrane vesicles prepared from Sf9 cells expressing human BSEP (and control vesicles)
-
Radiolabeled Taurocholic acid ([³H]-TC)
-
Test compound and positive control inhibitor (e.g., cyclosporin A)
-
Assay buffer (e.g., Tris-HCl, sucrose, MgCl₂)
-
ATP and AMP solutions
-
Ice-cold wash buffer
-
Filter plates and vacuum manifold
-
Scintillation fluid and counter
Methodology:
-
Preparation of Reagents: Prepare assay buffers, ATP and AMP solutions, and solutions of the test compound and positive control.
-
Assay Procedure: a. On a 96-well plate, add the assay buffer, test compound/control at various concentrations, and BSEP-expressing or control membrane vesicles. b. Pre-incubate the plate at 37°C for 5-10 minutes. c. Initiate the transport reaction by adding a mixture of [³H]-TC and ATP. To determine ATP-independent transport, add AMP instead of ATP in separate wells. d. Incubate for a defined period (e.g., 5-10 minutes) at 37°C. e. Stop the reaction by adding a large volume of ice-cold wash buffer. f. Rapidly transfer the samples to a filter plate and apply a vacuum to separate the vesicles from the assay medium. g. Wash the filters multiple times with ice-cold wash buffer to remove unbound substrate.
-
Quantification: a. Allow the filters to dry, then add scintillation fluid to each well. b. Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: a. Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP. b. Subtract the transport into control vesicles from the transport into BSEP-expressing vesicles to obtain BSEP-specific transport. c. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. d. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
References
- 1. Investigation of Glycochenodeoxycholate Sulfate and Chenodeoxycholate Glucuronide as Surrogate Endogenous Probes for Drug Interaction Studies of OATP1B1 and OATP1B3 in Healthy Japanese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Bile Acid Sulfate Conjugates as Substrates of Human Organic Anion Transporting Polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioivt.com [bioivt.com]
- 5. BSEP - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes from human, monkey, dog, rat, and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of 3-sulphation and taurine conjugation on the uptake of chenodeoxycholic acid by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Synthesis of Isotopically Labeled Taurochenodeoxycholate-3-Sulfate for Use as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taurochenodeoxycholate-3-sulfate is a sulfated, taurine-conjugated primary bile acid. In clinical and research settings, accurate quantification of bile acids is crucial for understanding liver function, cholestatic diseases, and drug-induced liver injury. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards is essential for accurate quantification by LC-MS/MS, as they correct for matrix effects and variations in sample preparation and instrument response.[1][2][3] This application note provides a detailed protocol for the synthesis of isotopically labeled this compound, which can be used as an internal standard for quantitative bioanalysis.
The synthesis involves a multi-step process beginning with the introduction of an isotopic label into the chenodeoxycholic acid (CDCA) backbone, followed by conjugation with isotopically labeled taurine (B1682933), and finally, selective sulfation at the 3-hydroxyl position.
Experimental Workflow
The overall workflow for the synthesis of isotopically labeled this compound is depicted below.
Caption: Synthetic workflow for isotopically labeled this compound.
Experimental Protocols
Materials:
-
Chenodeoxycholic acid (CDCA)
-
Sodium [13C]cyanide or deuterated precursor for labeling
-
Taurine (or isotopically labeled taurine)
-
Sulfur trioxide-pyridine complex
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous solvents (Pyridine, Dimethylformamide)
-
Reagents for workup and purification (e.g., ethyl acetate, sodium bicarbonate, silica (B1680970) gel)
Protocol 1: Synthesis of [24-13C]Chenodeoxycholic Acid
This protocol is adapted from the general method for synthesizing 13C-labeled bile acids.[4]
-
Preparation of the Precursor: Start with a suitable precursor of chenodeoxycholic acid that allows for the introduction of the 13C label at the 24th position. This typically involves shortening the side chain to a C-23 aldehyde.
-
Cyanide Addition: React the C-23 aldehyde precursor with sodium [13C]cyanide in a suitable solvent system (e.g., ethanol/water). This reaction introduces the 13C-labeled nitrile group.
-
Hydrolysis: Hydrolyze the resulting nitrile to a carboxylic acid using acidic or basic conditions to form [24-13C]chenodeoxycholic acid.
-
Purification: Purify the product using column chromatography on silica gel.
-
Characterization: Confirm the structure and isotopic enrichment by mass spectrometry and NMR spectroscopy. A 13C atom excess of approximately 90% can be expected, corresponding to the enrichment of the starting sodium [13C]cyanide.[4]
Protocol 2: Conjugation with Taurine
-
Activation of the Carboxylic Acid: Activate the carboxylic acid of the isotopically labeled CDCA. A common method is to react it with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like DMF.
-
Conjugation Reaction: Add isotopically labeled taurine to the activated CDCA. The reaction is typically carried out in a basic solution to facilitate the nucleophilic attack of the taurine amine group.
-
Workup and Purification: After the reaction is complete, filter to remove any precipitated urea (B33335) byproduct (if DCC was used). Purify the resulting isotopically labeled taurochenodeoxycholate by chromatography.
Protocol 3: Sulfation at the 3-Hydroxyl Position
This protocol is based on the general method for sulfating bile acids.[5]
-
Protection of the 7-Hydroxyl Group (if necessary): For selective sulfation at the 3-position, the 7-hydroxyl group may need to be protected. This can be achieved using a suitable protecting group that is stable to the sulfation conditions and can be removed selectively.
-
Sulfation Reaction: Dissolve the protected, isotopically labeled taurochenodeoxycholate in anhydrous pyridine. Add a solution of sulfur trioxide-pyridine complex in pyridine. The reaction is typically stirred overnight at room temperature.
-
Deprotection: If a protecting group was used, remove it under appropriate conditions.
-
Purification: The sulfated product can be precipitated and purified. One method involves precipitation as a p-toluidinium salt.[5] Further purification can be achieved by high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the final structure, purity, and isotopic enrichment of the isotopically labeled this compound using mass spectrometry and NMR.
Data Presentation
The following table summarizes the expected analytical data for the synthesized internal standard.
| Parameter | Expected Result | Method of Analysis |
| Chemical Identity | Confirmed structure of this compound | NMR Spectroscopy (¹H, ¹³C), High-Resolution Mass Spectrometry |
| Isotopic Enrichment | >98% (or as per labeled starting material) | Mass Spectrometry |
| Chemical Purity | >95% | HPLC-UV, LC-MS |
| Molecular Weight | Varies based on isotopic label (e.g., +1 for ¹³C, +n for Deuterium) | Mass Spectrometry |
| Precursor Ion (m/z) | [M-H]⁻ | LC-MS/MS (Negative Ion Mode) |
| Product Ions (m/z) | Characteristic fragments of the parent molecule | LC-MS/MS (Negative Ion Mode) |
Concluding Remarks
This application note provides a comprehensive overview and detailed protocols for the synthesis of isotopically labeled this compound. The availability of a high-purity, well-characterized internal standard is paramount for the accurate and reliable quantification of this important bile acid in biological matrices. The described synthetic route, while requiring multiple steps, utilizes established chemical reactions in bile acid chemistry to achieve the desired product. Researchers can adapt these protocols to incorporate different stable isotopes (e.g., ²H, ¹⁵N) as needed for their specific analytical platforms.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acid sulfates. III. Synthesis of 7- and 12-monosulfates of bile acids and their conjugates using a sulfur trioxide-triethylamine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sample Preparation for Taurochenodeoxycholate-3-sulfate Analysis
Welcome to the technical support center for the analysis of Taurochenodeoxycholate-3-sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
The primary methods for extracting sulfated bile acids like this compound are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. The choice of method often depends on the sample matrix, desired purity, and required sensitivity.[1] SPE is highly versatile for various biological samples and can enhance purity and recovery rates.[1] LLE is particularly effective for complex matrices such as liver and fecal samples.[1] Protein precipitation is a simpler, foundational technique often used for serum and plasma.[1]
Q2: I am experiencing low recovery of this compound during Solid-Phase Extraction (SPE). What could be the cause and how can I improve it?
Low recovery of highly polar, sulfated bile acids during SPE is a common issue. Standard reverse-phase SPE procedures can lead to significant losses of sulfated taurine-conjugated bile acids.[2]
Troubleshooting Steps:
-
pH Adjustment: Ensure the sample pH is appropriate. Adding an equal volume of 0.5 M triethylamine (B128534) sulfate (B86663) to the urine sample before loading it onto the sorbent bed has been shown to prevent losses.[2] For serum samples, dilution with 0.1 mol/l sodium hydroxide (B78521) and heating to 64°C before application to a C18 cartridge can improve recovery.[3][4]
-
Elution Solvent: A single elution solvent may not be sufficient. For sulfated bile acids, which are more hydrophilic, a methanol-water solution (e.g., 50% methanol) can be more effective for elution than pure methanol (B129727).[5]
-
Column Conditioning: Proper conditioning of the SPE cartridge is crucial. This typically involves preconditioning with methanol followed by water to ensure optimal binding.[1]
-
SPE Sorbent Choice: While C18 is common, variations in ODS silica (B1680970) among brands can lead to different recoveries.[4] It may be necessary to test different sorbents.
Q3: My LC-MS/MS analysis shows significant matrix effects after sample preparation. How can I minimize these?
Matrix effects can interfere with ionization and lead to inaccurate quantification.[6]
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the removal of interfering substances.[6] If you are using protein precipitation, consider switching to a more rigorous method like SPE, which is better at removing salts and phospholipids.[1]
-
Optimize Chromatography: Ensure that the analyte is chromatographically separated from the bulk of the matrix components. Developing a gradient that effectively separates bile acid isomers and also clears problematic lipids from the column can improve robustness.[7]
-
Use Internal Standards: Employing a stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.
Q4: I am observing poor peak shapes and retention time shifts in my chromatograms. What are the likely causes related to sample preparation?
Poor chromatography can often be traced back to the sample preparation stage.[8]
Troubleshooting Steps:
-
Reconstitution Solvent: The final solvent used to reconstitute the dried extract is critical. If it is too different from the initial mobile phase composition, it can cause peak distortion. Reconstituting in a mobile phase-like solution is recommended.[1]
-
Incomplete Protein Removal: Residual proteins can precipitate on the column, leading to worsening peak shape and increased backpressure over time.[7] If using protein precipitation, ensure complete precipitation by optimizing the solvent-to-sample ratio (e.g., 3:1 or 4:1) and centrifugation conditions.[1]
-
Column Contamination: Contaminants from the sample matrix can build up on the column.[8] Regularly washing the guard and analytical columns, or replacing the guard column, can restore peak shape.[7]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is optimized for the recovery of sulfated bile acids.
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of 0.5 M triethylamine sulfate solution. Mix thoroughly.
-
Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.
-
Elution: Elute the sulfated bile acids with 5 mL of 50% methanol in water.[5]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Liver Tissue
LLE is effective for extracting bile acids from complex tissue matrices.[1]
-
Homogenization: Homogenize a known weight of liver tissue in deionized water.
-
Extraction: Add a solvent like acetonitrile (B52724) to the homogenate to extract the bile acids. Perform the extraction twice to maximize recovery.[1]
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Collection: Collect the supernatant (organic phase).
-
Drying and Reconstitution: Evaporate the supernatant to dryness under nitrogen. Reconstitute the residue in a suitable solvent for analysis.[1]
Protocol 3: Protein Precipitation for Serum/Plasma Samples
This is a rapid method for removing the bulk of proteins.[1]
-
Sample Preparation: Mix an aliquot of serum or plasma with a 3- to 4-fold volume of a cold organic solvent (e.g., acetonitrile or methanol).[1]
-
Vortexing: Vortex the mixture vigorously for several minutes to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted bile acids.
-
Drying and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.[1]
Quantitative Data Summary
| Method | Matrix | Analyte | Recovery Rate | Reference |
| Solid-Phase Extraction (SPE) | Bile | 19 Bile Acids and Conjugates | 89.1% - 100.2% | [1][9] |
| Solid-Phase Extraction (SPE) | Serum | Sulfated Bile Acids | >81% | [10] |
Visualizations
Experimental Workflows
Caption: Solid-Phase Extraction (SPE) workflow for sulfated bile acids.
Caption: Liquid-Liquid Extraction (LLE) workflow for liver tissue.
Caption: Protein Precipitation workflow for serum or plasma samples.
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. A rapid method for the quantitative extraction of bile acids and their conjugates from serum using commercially available reverse-phase octadecylsilane bonded silica cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted metabolomics of sulfated bile acids in urine for the diagnosis and grading of intrahepatic cholestasis of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. agilent.com [agilent.com]
- 8. zefsci.com [zefsci.com]
- 9. Determination of Bile Acids in Piglet Bile by Solid Phase Extraction and Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Taurochenodeoxycholate-3-sulfate (TCDCS-3S) Detection in Serum
Welcome to the technical support center for the sensitive detection of Taurochenodeoxycholate-3-sulfate (TCDCS-3S) in serum. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample type for TCDCS-3S analysis, and why?
A1: Serum is the preferred sample matrix for TCDCS-3S and other bile acid analyses. While concentrations do not differ significantly between serum and plasma, anticoagulants used in plasma collection can interfere with the analysis.[1] For optimal results, it is recommended to use serum.
Q2: My TCDCS-3S signal is low. What are the initial troubleshooting steps?
A2: A loss in sensitivity can stem from either sample preparation or the analytical system.[2] First, verify that the sample preparation protocol was followed correctly, including storage temperature and time.[2] Ensure that all system parameters are set correctly and that the instrument is functioning as expected. Always check for obvious issues such as calculation errors, incorrect injection volumes, or wrong detector settings before investigating more complex problems.[2]
Q3: How can I minimize matrix effects that may be suppressing the TCDCS-3S signal?
A3: Matrix effects, where other compounds in the sample interfere with the ionization of the target analyte, can significantly reduce sensitivity.[3] To mitigate these effects, consider the following:
-
Optimize Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering substances.[1][3]
-
Use Internal Standards: Incorporate an isotope-labeled internal standard for TCDCS-3S to correct for variability in sample preparation and ionization.[1][3]
-
Chromatographic Separation: Adjust your liquid chromatography method to better separate TCDCS-3S from co-eluting matrix components.[4]
Q4: What type of analytical instrumentation is best suited for sensitive TCDCS-3S detection?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the analysis of bile acid profiles in serum due to its exceptional resolution, sensitivity, and specificity.[5] A triple quadrupole mass spectrometer is often used for its high sensitivity in quantitative analyses.[6][7]
Troubleshooting Guide
This guide addresses specific issues that can arise during the analysis of TCDCS-3S in serum.
Issue 1: Poor Peak Shape or Tailing
-
Potential Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Mobile Phase: Ensure the mobile phase is correctly prepared and of high quality (LC-MS grade).[2] Consider adjusting the mobile phase composition or pH.
-
Column Choice: Verify that the column is appropriate for bile acid analysis. A C18 column is commonly used.[7]
-
Column Temperature: Optimize the column temperature, as this can affect peak shape. A temperature of around 50-60°C is often used for bile acid separations.[5][7]
-
Issue 2: Inconsistent Retention Times
-
Potential Cause: Issues with the HPLC system or column degradation.
-
Troubleshooting Steps:
-
System Equilibration: Ensure the LC system is adequately equilibrated with the mobile phase before injecting samples.
-
Column Health: If retention times are consistently shifting, the analytical column may be degrading or contaminated. Try flushing the column or replacing it if necessary.[2]
-
Flow Rate: Check for fluctuations in the pump flow rate.
-
Issue 3: No Detectable TCDCS-3S Peak
-
Potential Cause: Sample degradation, incorrect MS parameters, or concentration below the limit of detection.
-
Troubleshooting Steps:
-
Sample Integrity: Confirm that samples were stored properly to prevent degradation.
-
MS Parameters: Verify that the mass spectrometer is set to the correct multiple reaction monitoring (MRM) transition for TCDCS-3S and that the ionization source parameters are optimized.[5]
-
Sample Concentration: If the concentration of TCDCS-3S in the sample is very low, you may need to concentrate the sample extract or use a more sensitive instrument. Solid-phase extraction can be used for sample concentration.[1]
-
Experimental Protocols
Protocol 1: Serum Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for preparing serum samples for TCDCS-3S analysis.
-
Aliquoting: Aliquot 100 µL of serum into a microcentrifuge tube.[8]
-
Internal Standard: Add the internal standard solution (isotope-labeled TCDCS-3S) to the serum sample.
-
Precipitation: Add 300-400 µL of cold acetonitrile (B52724) or methanol (B129727) to precipitate the proteins.[1][7]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.[7][8]
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[7]
Protocol 2: LC-MS/MS Analysis of TCDCS-3S
This protocol provides a starting point for developing a sensitive LC-MS/MS method for TCDCS-3S.
Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm)[7] |
| Mobile Phase A | Water with 0.1% formic acid or an appropriate buffer[5] |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% formic acid[5] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 50°C[7] |
| Injection Volume | 10 µL[5][7] |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI)[5][7] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Vaporizer Temperature | 350°C[7] |
| Ion Transfer Tube Temp | 300°C[7] |
Note: Specific MRM transitions for TCDCS-3S and collision energies will need to be optimized on your specific instrument.
Visual Guides
Caption: Workflow for serum sample preparation using protein precipitation.
Caption: Logical troubleshooting flow for low TCDCS-3S sensitivity.
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 3. Bile acid analysis [sciex.com]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
troubleshooting poor peak shape in Taurochenodeoxycholate-3-sulfate chromatography
Welcome to the technical support center for troubleshooting poor peak shape in the chromatography of Taurochenodeoxycholate-3-sulfate. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing when analyzing this compound?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue in the chromatography of acidic compounds like this compound.[1][2] The primary causes include:
-
Secondary Interactions with the Stationary Phase: Residual, un-capped silanol (B1196071) groups on silica-based C18 columns can interact with the polar sulfate (B86663) and taurine (B1682933) moieties of the analyte, leading to multiple retention mechanisms and peak tailing.[1][3][4]
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is not appropriately controlled, the ionization state of this compound can vary during its passage through the column, resulting in a distorted peak shape.[5] For optimal peak shape, the mobile phase pH should be at least 1.5 to 2 units away from the analyte's pKa.[5]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak tailing.[1][3]
-
Column Contamination and Degradation: Accumulation of matrix components from biological samples on the column inlet frit or degradation of the stationary phase over time can cause peak distortion for all analytes in the chromatogram.[3]
-
Extra-column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can lead to band broadening and peak tailing.[3]
Q2: My this compound peak is fronting. What are the likely causes and solutions?
Peak fronting, characterized by a leading edge that is broader than the trailing edge, is less common than tailing but can still occur.[2] Potential causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte to travel too quickly at the head of the column, leading to a fronting peak.[3] The best practice is to dissolve the sample in the initial mobile phase.
-
Column Collapse: A sudden physical change in the column bed, which can be caused by excessive pressure or operating outside the recommended pH or temperature ranges, can lead to peak fronting.[2]
-
Sample Overload: While often associated with tailing, severe overload can sometimes manifest as fronting.[2]
Q3: I am observing split peaks for this compound. What could be the issue?
Split peaks can arise from several factors, often related to the sample introduction or the column itself:
-
Clogged Inlet Frit: A partially blocked frit at the top of the column can cause the sample to be distributed unevenly onto the stationary phase, resulting in a split peak.[2]
-
Column Void: A void or channel in the packing material at the head of the column can lead to two different flow paths for the analyte, causing the peak to split.[2]
-
Mismatch between Injection Solvent and Mobile Phase: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.[2]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape
This guide provides a step-by-step workflow to diagnose and resolve poor peak shape for this compound.
Troubleshooting Workflow for Poor Peak Shape
Caption: A step-by-step workflow for troubleshooting poor peak shape.
Experimental Protocols
Protocol 1: Representative LC-MS/MS Method for Sulfated Bile Acid Analysis
This protocol is a representative method for the analysis of sulfated bile acids, including this compound, in biological matrices. It is based on common practices in the field and should be optimized for your specific instrumentation and application.[6][7][8][9]
Sample Preparation (Human Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples on ice for 20 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate |
| Mobile Phase B | Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid |
| Gradient | 0-2 min, 20% B; 2-15 min, 20-80% B; 15-17 min, 80-95% B; 17-18 min, 95% B; 18-18.1 min, 95-20% B; 18.1-25 min, 20% B (This is an example and should be optimized) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Negative Ion Mode)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | Specific to this compound and internal standard |
Quantitative Data Summary
Table 1: Effect of Mobile Phase pH on Retention of a Representative Acidic Analyte
The retention time of ionizable compounds like this compound is highly dependent on the mobile phase pH.[5][10] The following table illustrates the general trend of how retention time changes with pH relative to the analyte's pKa.
| Mobile Phase pH relative to pKa | Expected Change in Retention Time for an Acidic Analyte | Rationale |
| pH << pKa (e.g., pH 2 units below) | Longer retention | The analyte is in its neutral, less polar form and interacts more strongly with the C18 stationary phase. |
| pH ≈ pKa | Shorter and potentially variable retention | A mixture of ionized and neutral forms exists, leading to inconsistent interactions and poor peak shape. |
| pH >> pKa (e.g., pH 2 units above) | Shorter retention | The analyte is in its ionized, more polar form and has less affinity for the stationary phase. |
Visualization
Farnesoid X Receptor (FXR) Signaling Pathway
Bile acids, including this compound, are natural ligands for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[11][12][13][14][15]
Caption: A simplified diagram of the FXR signaling pathway activated by bile acids.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 7. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Taurochenodeoxycholate-3-sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for the quantification of Taurochenodeoxycholate-3-sulfate.
Frequently Asked Questions (FAQs)
Q1: What are the primary regulatory guidelines to follow for validating a method for this compound quantification?
A1: For bioanalytical method validation, it is essential to adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2] The key documents to consult are the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline on "Bioanalytical Method Validation and Study Sample Analysis".[2][3] These guidelines provide a framework for the validation of analytical procedures to ensure they are fit for their intended purpose.[4][5]
Q2: Which analytical technique is most suitable for the quantification of this compound in biological samples?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in complex biological matrices.[6][7] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the analyte in the presence of other endogenous substances.[6][8]
Q3: How do I select an appropriate internal standard (IS) for my assay?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., d4-Taurochenodeoxycholate-3-sulfate).[9][10] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, effectively compensating for variations in sample preparation, chromatography, and ionization.[11] If a SIL-IS is not available, a structural analog that is not present in the biological matrix and has similar chromatographic and mass spectrometric behavior can be used.[10]
Q4: What are matrix effects, and how can they impact my results?
A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte by co-eluting components from the biological sample.[12][13] This can lead to inaccurate and imprecise quantification.[14] For example, phospholipids (B1166683) in plasma are a common source of ion suppression in LC-MS/MS analysis.[15] It is a critical parameter to evaluate during method validation.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase. | 1. Use a guard column and replace the analytical column if necessary.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation.2. Fluctuation in instrument performance.3. Presence of significant matrix effects. | 1. Automate sample preparation steps where possible. Ensure thorough mixing at each stage.2. Perform system suitability tests before each run to ensure the instrument is performing optimally.3. Optimize the sample cleanup procedure (e.g., use solid-phase extraction) to remove interfering components.[15] |
| Inaccurate Results (Poor Accuracy) | 1. Incorrect preparation of calibration standards and quality control (QC) samples.2. Degradation of the analyte during sample storage or processing.3. Uncompensated matrix effects. | 1. Prepare calibration standards and QCs from separate stock solutions.[2] Verify concentrations.2. Perform stability assessments under various conditions (freeze-thaw, short-term, long-term) to ensure analyte stability.[17]3. Use a stable isotope-labeled internal standard. If not possible, re-evaluate and optimize the sample preparation and chromatography to separate the analyte from interfering matrix components.[11] |
| Low Signal Intensity or Sensitivity | 1. Suboptimal mass spectrometer settings.2. Inefficient sample extraction and recovery.3. Significant ion suppression. | 1. Tune the mass spectrometer for the specific analyte and internal standard to optimize parameters like collision energy and declustering potential.[9]2. Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to maximize recovery.3. Infuse the analyte post-column while injecting an extracted blank sample to identify regions of ion suppression. Adjust chromatography to move the analyte peak away from these regions.[13] |
Experimental Protocols
LC-MS/MS Method Validation Protocol for this compound
This protocol outlines the key validation experiments based on FDA and ICH guidelines.[2][4]
1. Specificity and Selectivity:
-
Analyze at least six different blank lots of the biological matrix (e.g., plasma).
-
Evaluate for interfering peaks at the retention time of the analyte and internal standard. The response of any interfering peak should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the internal standard.
2. Calibration Curve and Linearity:
-
Prepare a blank matrix sample, a zero standard (blank matrix with IS), and a minimum of six to eight non-zero calibration standards spanning the expected concentration range.
-
The calibration curve should be generated by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.
3. Accuracy and Precision:
-
Analyze QC samples at a minimum of four concentration levels in replicate (n≥5) on at least three separate days:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (≤ 3x LLOQ)
-
Medium QC
-
High QC
-
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).
4. Matrix Effect:
-
Prepare two sets of samples at low and high concentrations:
-
Set 1: Analyte and IS spiked into the post-extraction supernatant of blank matrix samples from at least six different sources.
-
Set 2: Analyte and IS in a neat solution.
-
-
The matrix factor is calculated as the ratio of the peak response in the presence of the matrix (Set 1) to the peak response in the absence of the matrix (Set 2).
-
The IS-normalized matrix factor should be calculated, and the %CV should be ≤ 15%.
5. Recovery:
-
Prepare two sets of samples at low, medium, and high concentrations:
-
Set A: Analyte spiked into the matrix before extraction.
-
Set B: Analyte spiked into the post-extraction supernatant of blank matrix samples.
-
-
Recovery (%) = (Peak response of Set A / Peak response of Set B) x 100.
-
Recovery should be consistent and precise across the concentration range.
6. Stability:
-
Evaluate the stability of the analyte in the biological matrix under various conditions, including:
-
Freeze-thaw stability (minimum of 3 cycles)
-
Short-term stability at room temperature
-
Long-term stability at the intended storage temperature (e.g., -80°C)
-
Stock solution stability
-
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Quantitative Data Summary
The following tables summarize the typical validation parameters and their acceptance criteria as mandated by regulatory guidelines.[17][18][19]
Table 1: Accuracy and Precision Acceptance Criteria
| Concentration Level | Replicates | Accuracy (% Deviation) | Precision (%CV) |
| LLOQ | n ≥ 5 | ± 20% | ≤ 20% |
| Low, Medium, High QC | n ≥ 5 | ± 15% | ≤ 15% |
Table 2: Summary of Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Minimum Requirement | Acceptance Criteria |
| Specificity | To ensure no interference from endogenous matrix components. | Analyze ≥ 6 lots of blank matrix. | Interference at analyte RT < 20% of LLOQ response. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Minimum of 6 non-zero standards. | Correlation coefficient (r²) ≥ 0.99. |
| Matrix Effect | To assess the impact of the matrix on analyte ionization. | Analyze in ≥ 6 lots of blank matrix. | IS-normalized matrix factor %CV ≤ 15%. |
| Stability | To ensure the analyte is stable during sample handling and storage. | Test freeze-thaw, short-term, and long-term stability. | Mean concentration within ±15% of nominal. |
| Carryover | To check for residual analyte from a high concentration sample in a subsequent blank. | Inject blank after the highest calibration standard. | Response in blank should be < 20% of LLOQ. |
Visualizations
Caption: Workflow for the development and validation of an analytical method.
Caption: A decision tree for troubleshooting and mitigating matrix effects.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Analytical validation of a LC-MS/MS based in vitro diagnostic kit for the quantification of L-tyrosine and taurocholic acid for liver fibrosis diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. pure.rug.nl [pure.rug.nl]
- 17. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 18. youtube.com [youtube.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Accurate Taurochenodeoxycholate-3-sulfate (TCDCA-3S) Measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for the accurate quantification of Taurochenodeoxycholate-3-sulfate (TCDCA-3S) by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for TCDCA-3S analysis?
A: Ion suppression is a type of matrix effect where co-eluting endogenous compounds from the sample (e.g., phospholipids (B1166683), salts, other bile acids) interfere with the ionization of the target analyte, TCDCA-3S, in the mass spectrometer's ion source.[1][2] This competition for ionization leads to a decreased or inconsistent signal for TCDCA-3S, compromising the accuracy, sensitivity, and reproducibility of quantitative analysis.[1] Given the complex nature of biological matrices such as plasma, serum, and urine, ion suppression is a significant challenge that must be addressed for reliable results.
Q2: What are the primary causes of ion suppression in TCDCA-3S analysis?
A: The main culprits of ion suppression in the analysis of TCDCA-3S and other sulfated bile acids are matrix components that co-elute from the liquid chromatography (LC) column. These include:
-
Phospholipids: Abundant in plasma and serum, these molecules are notoriously problematic for ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: Non-volatile salts from buffers or the sample itself can form adducts and reduce ionization efficiency.[3]
-
Other Bile Acids and Steroids: High concentrations of other bile acids or structurally similar steroids can compete with TCDCA-3S for ionization.
Q3: How can I minimize ion suppression for accurate TCDCA-3S measurement?
A: A multi-faceted approach is recommended, focusing on three key areas:
-
Effective Sample Preparation: To remove interfering matrix components before LC-MS analysis.[1]
-
Optimized Chromatographic Separation: To resolve TCDCA-3S from any remaining matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): To compensate for any residual matrix effects.[4]
Troubleshooting Guides
Problem: Low or No Signal for TCDCA-3S
This is a common issue often attributable to significant ion suppression.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low TCDCA-3S signal.
Experimental Protocols
Sample Preparation Strategies
Effective sample preparation is the most critical step in minimizing ion suppression.[1] The choice of method depends on the sample matrix and the required level of cleanliness.
Table 1: Comparison of Sample Preparation Methods for TCDCA-3S Analysis
| Method | Principle | Recommended For | Advantages | Disadvantages | Typical Recovery | Matrix Effect |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol) or acid (e.g., trichloroacetic acid - TCA).[5] | Plasma, Serum, Liver Homogenates | Simple, fast, and inexpensive.[2] | Less effective at removing phospholipids and other endogenous interferences, which can lead to significant ion suppression.[6] | 85-100% | 50-80% |
| Solid-Phase Extraction (SPE) | TCDCA-3S is selectively retained on a solid sorbent while interferences are washed away.[7] | Plasma, Serum, Urine, Bile | Provides cleaner extracts than PPT, significantly reducing matrix effects.[2] Can be automated for high-throughput. | More time-consuming and costly than PPT. Method development is required to optimize sorbent, wash, and elution steps. | >90% | >90% |
| Phospholipid Depletion SPE | Specifically targets and removes phospholipids from the sample matrix. | Plasma, Serum | Highly effective at reducing phospholipid-based ion suppression. | May not remove other types of interferences. | >90% | >95% |
| Mixed-Mode SPE | Combines two retention mechanisms (e.g., reversed-phase and anion exchange) for enhanced selectivity.[1] | Complex matrices (Plasma, Urine) | Excellent for isolating sulfated compounds like TCDCA-3S from complex biological fluids.[8] Offers superior cleanup. | Requires careful method development to balance the two retention and elution mechanisms. | >90% | >95% |
*Illustrative values based on typical performance for bile acids. Actual values will vary depending on the specific protocol and matrix.
Detailed Protocol: Mixed-Mode Solid-Phase Extraction (SPE) for Plasma/Serum
This protocol is recommended for achieving the cleanest extracts and minimizing ion suppression.
Materials:
-
Mixed-mode SPE cartridges (e.g., Weak Anion Exchange/Reversed-Phase)
-
TCDCA-d4 internal standard solution
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Ammonium hydroxide (B78521)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma or serum, add 10 µL of TCDCA-d4 internal standard solution. Vortex briefly. Dilute the sample with 1 mL of 50 mM ammonium acetate (pH 6).
-
Column Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Column Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate (pH 6).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: 1 mL of 50 mM ammonium acetate (pH 6) to remove salts and polar interferences.
-
Wash 2: 1 mL of 30% methanol in water to remove less hydrophobic interferences.
-
-
Drying: Dry the SPE cartridge under vacuum or positive pressure for 5-10 minutes to remove residual wash solvents.
-
Elution: Elute TCDCA-3S and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier disrupts the anion exchange interaction.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Parameters
Table 2: Recommended Starting LC-MS/MS Parameters for TCDCA-3S Analysis
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation of bile acids. |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | Acidic modifier promotes protonation for positive ion mode, while ammonium acetate is suitable for negative ion mode. |
| Mobile Phase B | Acetonitrile/Methanol (90:10) with 0.1% Formic Acid | Organic solvent for gradient elution. |
| Gradient | Start at 20-30% B, ramp to 95% B over 10-15 min, hold, and re-equilibrate. | A relatively slow gradient is crucial to separate TCDCA-3S from isobaric interferences and other bile acid isomers. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical LC. |
| Column Temperature | 40 - 50 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 - 10 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Sulfated compounds like TCDCA-3S ionize efficiently in negative mode. |
| MS/MS Transitions | TCDCA-3S: Precursor ion (m/z) -> Product ion (m/z) TCDCA-d4: Precursor ion (m/z) -> Product ion (m/z) | Specific transitions should be optimized by infusing a standard solution. Common fragments for sulfated bile acids involve the loss of SO3 (80 Da). |
| Source Parameters | Capillary Voltage, Gas Temperatures, Gas Flows | Optimize using a TCDCA-3S standard solution to maximize signal intensity. |
Visualization of Key Workflows
Caption: High-level experimental workflow for TCDCA-3S analysis.
Assessing Matrix Effects
It is crucial to experimentally determine the extent of ion suppression in your method.
Caption: Logic for quantifying matrix effects.
By implementing these optimized sample preparation protocols, chromatographic methods, and quality control checks, researchers can effectively minimize ion suppression and achieve accurate, reliable quantification of this compound.
References
- 1. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 2. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Useful Protocols [research.childrenshospital.org]
fragmentation pattern of Taurochenodeoxycholate-3-sulfate in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taurochenodeoxycholate-3-sulfate (TCDC-3S) analysis by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and chemical formula of this compound?
A1: The chemical formula for this compound is C₂₆H₄₄NNaO₇S₂ (as the sodium salt). The expected monoisotopic mass of the free acid is 562.2539 g/mol . In negative ion mode mass spectrometry, the deprotonated molecule [M-H]⁻ is typically observed at an m/z of 562.25.
Q2: What are the characteristic fragmentation patterns of this compound in negative ion mode tandem mass spectrometry (MS/MS)?
A2: this compound is a sulfated and taurine-conjugated bile acid. Its fragmentation in negative ion mode MS/MS is characterized by the loss of the sulfate (B86663) and taurine (B1682933) moieties, as well as fragmentation of the steroid nucleus. Key fragmentation pathways include:
-
Loss of the sulfate group: A prominent neutral loss of SO₃ (79.9568 Da) is a hallmark of sulfated compounds. Additionally, a characteristic product ion for sulfated molecules is observed at m/z 96.9601 , corresponding to the bisulfate anion [HSO₄]⁻.[1]
-
Cleavage of the taurine conjugate: Taurine-conjugated bile acids exhibit characteristic fragment ions.[2] These include:
-
m/z 124.0071 corresponding to the deprotonated taurine molecule [C₂H₆NO₃S]⁻.
-
Fragments resulting from the taurine moiety at m/z 106.9821 [C₂H₃SO₃]⁻, m/z 80.9649 [HSO₃]⁻, and m/z 79.9568 [SO₃]⁻•.[1]
-
-
Fragmentation of the steroid backbone: After the initial losses of the sulfate and taurine groups, the remaining chenodeoxycholate steroid skeleton can undergo further fragmentation. This typically involves neutral losses of water (H₂O) from the hydroxyl groups.
Q3: Why am I not seeing the expected precursor ion for this compound?
A3: Several factors could contribute to this issue:
-
Ionization Source Settings: Ensure your electrospray ionization (ESI) source is operating in negative ion mode. Optimize parameters such as spray voltage, capillary temperature, and gas flows for bile acid analysis.
-
Sample Degradation: this compound can be susceptible to degradation. Ensure proper sample storage (typically at -80°C) and minimize freeze-thaw cycles.
-
Matrix Effects: Biological matrices can suppress the ionization of the target analyte. Implement a robust sample preparation protocol to remove interfering substances. Consider using a matrix-matched calibration curve or stable isotope-labeled internal standards.
-
Mobile Phase Composition: The pH and organic solvent composition of your mobile phase can significantly impact ionization efficiency. For negative mode analysis of bile acids, a slightly basic or neutral pH is often preferred. The use of a small amount of a weak acid like formic acid is also common.
Q4: My signal intensity for this compound is low. How can I improve it?
A4: To enhance signal intensity:
-
Optimize MS/MS Parameters: Fine-tune the collision energy for the specific fragmentation transitions of this compound to maximize the abundance of product ions.
-
Sample Enrichment: Utilize solid-phase extraction (SPE) to concentrate your analyte and remove interfering compounds from the sample matrix.
-
Chromatographic Peak Shape: Poor chromatographic peak shape (e.g., broad or tailing peaks) can lead to lower signal intensity. Ensure your analytical column is not overloaded and that the mobile phase is compatible with your analyte.
-
Use a High-Sensitivity Instrument: Modern triple quadrupole or high-resolution mass spectrometers offer superior sensitivity for targeted analysis.
Troubleshooting Guides
Issue 1: Poor Chromatographic Separation of Bile Acid Isomers
-
Problem: Co-elution of this compound with other isomeric bile acids, leading to inaccurate quantification.
-
Solution:
-
Gradient Optimization: Adjust the gradient slope and duration of your liquid chromatography method. A shallower gradient can often improve the resolution of closely eluting isomers.
-
Column Chemistry: Consider using a different stationary phase. C18 columns are commonly used, but other chemistries like phenyl-hexyl or embedded polar group phases may offer different selectivity for bile acids.
-
Mobile Phase Additives: Experiment with different mobile phase additives. While formic acid is common, ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can sometimes improve peak shape and separation.
-
Issue 2: Inconsistent Quantification Results
-
Problem: High variability in the quantitative data across replicate injections or different batches of samples.
-
Solution:
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., d4-Taurochenodeoxycholate-3-sulfate) is highly recommended to correct for variations in sample preparation, injection volume, and matrix effects.
-
Sample Preparation Consistency: Ensure a standardized and reproducible sample preparation workflow. Automated liquid handlers can improve precision.
-
System Suitability: Before each analytical run, perform system suitability tests to ensure the LC-MS/MS system is performing optimally. This includes checking for consistent retention times, peak areas, and signal-to-noise ratios of a standard solution.
-
Data Presentation
Table 1: Key Mass Spectrometric Parameters for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₂₆H₄₄NO₇S₂ | N/A |
| Monoisotopic Mass (Free Acid) | 562.2539 g/mol | N/A |
| Precursor Ion [M-H]⁻ (m/z) | 562.25 | N/A |
| Characteristic Product Ions (m/z) | ||
| [HSO₄]⁻ | 96.9601 | [1] |
| [Taurine-H]⁻ | 124.0071 | [2] |
| [C₂H₃SO₃]⁻ | 106.9821 | [1] |
| [HSO₃]⁻ | 80.9649 | [1] |
| [SO₃]⁻• | 79.9568 | [1] |
Table 2: Example Multiple Reaction Monitoring (MRM) Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| 562.3 | 97.0 | 45 | Corresponds to the [HSO₄]⁻ fragment. |
| 562.3 | 482.3 | 35 | Corresponds to the neutral loss of SO₃. |
| 562.3 | 124.0 | 40 | Corresponds to the taurine fragment. |
Note: Optimal collision energies may vary depending on the mass spectrometer used and should be determined empirically.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
-
Thawing: Thaw plasma or serum samples on ice.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard solution (e.g., d4-Taurochenodeoxycholate-3-sulfate in methanol) to each sample, vortex briefly.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile (B52724) to each sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50:50 methanol:water).
-
Filtration/Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (90:10, v/v).
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-70% B
-
15-16 min: 70-95% B
-
16-18 min: 95% B
-
18-18.1 min: 95-30% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Fragmentation pathway of this compound in MS/MS.
Caption: Bile acid sulfation as a detoxification pathway.
References
Validation & Comparative
Taurochenodeoxycholate-3-sulfate vs. Taurochenodeoxycholate: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Taurochenodeoxycholate-3-sulfate (TCDCS) and its non-sulfated counterpart, Taurochenodeoxycholate (TCDC). By presenting key experimental data, detailed methodologies, and signaling pathway diagrams, this document aims to be a valuable resource for understanding the distinct roles of these two bile acids in cellular processes.
Introduction
Taurochenodeoxycholate (TCDC) is a primary conjugated bile acid known for its role in lipid digestion and absorption. Beyond this physiological function, TCDC acts as a signaling molecule, influencing various cellular pathways, including cell survival and inflammation. This compound (TCDCS) is a major metabolite of TCDC, formed through sulfation in the liver. This modification significantly alters its physicochemical properties, leading to increased water solubility and enhanced renal and fecal excretion. Emerging evidence, detailed herein, indicates that this structural change profoundly impacts its biological activity, often resulting in effects that are distinct from or even opposite to those of TCDC.
Comparative Biological Activity
The addition of a sulfate (B86663) group to the 3-position of the steroid nucleus of Taurochenodeoxycholate dramatically alters its interaction with cellular machinery. While TCDC often promotes cell survival, TCDCS has been shown to induce apoptosis. Their effects on key bile acid receptors, Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), also appear to differ, although direct comparative quantitative data is limited.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the biological activities of TCDCS and TCDC.
Table 1: Hepatic Uptake Kinetics
| Compound | Apparent Km (μmol/L) | Apparent Vmax (nmol/mg protein per min) |
| Taurochenodeoxycholate (TCDC) | 11.1 ± 2.0 | 3.1 ± 0.5 |
| This compound (TCDCS) | 5.0 ± 0.7 | 0.9 ± 0.15 |
Data from a study on uptake by isolated rat hepatocytes. A lower Km value indicates a higher affinity for the uptake transporter, while a lower Vmax suggests a slower rate of transport at saturation.
Signaling Pathway Modulation
Taurochenodeoxycholate (TCDC): A Pro-Survival Signal
TCDC has been demonstrated to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis. This activation is crucial for protecting hepatocytes from the inherent toxicity of hydrophobic bile acids. The signaling cascade initiated by TCDC involves the activation of PI3K, which in turn activates Protein Kinase C zeta (PKCζ). This ultimately leads to the activation of the transcription factor NF-κB, which upregulates the expression of pro-survival genes.
This compound (TCDCS): An Apoptotic Signal
In contrast to TCDC, TCDCS has been shown to induce apoptosis in hepatocytes. This pro-apoptotic effect is mediated through a different signaling cascade involving the sustained activation of c-Jun N-terminal kinase (JNK). JNK activation can trigger a downstream cascade leading to the activation of caspases, the executive enzymes of apoptosis. This suggests that the sulfation of TCDC switches its biological activity from a pro-survival to a pro-apoptotic molecule.
Interaction with Key Bile Acid Receptors
Farnesoid X Receptor (FXR)
FXR is a nuclear receptor that plays a central role in bile acid homeostasis. Activation of FXR by bile acids leads to the regulation of genes involved in bile acid synthesis, transport, and metabolism. While TCDC is a known FXR agonist, the effect of sulfation on FXR activation is not well characterized with direct comparative data. Generally, sulfation is thought to reduce the ability of bile acids to activate FXR.
Takeda G-protein-coupled receptor 5 (TGR5)
TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP). This leads to various metabolic effects, including the secretion of glucagon-like peptide-1 (GLP-1). TCDC is a known agonist of TGR5. Similar to FXR, the impact of 3-sulfation on TGR5 activation by TCDC has not been quantitatively compared in the available literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate or adapt these protocols for their own studies.
Hepatic Uptake Assay
This protocol is based on the methodology used to determine the kinetic parameters of TCDC and TCDCS uptake in isolated rat hepatocytes.
A Comparative Analysis of Taurochenodeoxycholate-3-sulfate and Glycochenodeoxycholate-3-sulfate in Cholestasis
For researchers, scientists, and drug development professionals, understanding the nuanced roles of specific bile acids in cholestasis is critical for developing effective therapeutic strategies. This guide provides an objective comparison of two key sulfated bile acids, Taurochenodeoxycholate-3-sulfate (TCDCS) and Glycochenodeoxycholate-3-sulfate (GCDCS), in the context of cholestasis, supported by experimental data and detailed methodologies.
Cholestasis, a condition characterized by the impairment of bile flow from the liver, leads to the accumulation of cytotoxic bile acids, causing liver injury, inflammation, and fibrosis. Sulfation is a major detoxification pathway for bile acids, increasing their water solubility and facilitating their urinary excretion. The two primary conjugated and sulfated forms of chenodeoxycholic acid are TCDCS and GCDCS, differing only in their amino acid conjugate—taurine (B1682933) and glycine (B1666218), respectively. While both are considered less toxic than their non-sulfated counterparts, emerging evidence suggests that the nature of the amino acid conjugate significantly influences their physiological effects in cholestatic conditions.
Performance Comparison: TCDCS vs. GCDCS in Cholestasis
Experimental evidence suggests a superior protective profile for this compound over Glycochenodeoxycholate-3-sulfate in cholestasis, primarily due to its more favorable effects on bile flow and the potentially detrimental pro-fibrotic signaling associated with the glycine conjugate's precursor.
| Parameter | This compound (TCDCS) | Glycochenodeoxycholate-3-sulfate (GCDCS) | Key Findings & Implications |
| Bile Flow | Higher stimulation of bile flow and bile acid secretion rate observed with sulfated taurine-conjugated bile acids compared to glycine conjugates in rat models of cholestasis.[1] | Less effective in stimulating bile flow and bile acid secretion rate compared to taurine conjugates.[1] | TCDCS appears to be more efficient in promoting the clearance of bile acids, a crucial protective mechanism in cholestasis. |
| Hepatotoxicity | Taurine conjugation, in general, is associated with reduced cytotoxicity of bile acids. Studies on related sulfated tauro-conjugated bile acids show a protective effect against cholestasis.[2] | The non-sulfated precursor, Glycochenodeoxycholate (GCDCA), has been shown to induce hepatocyte apoptosis and liver injury in animal models.[3][4] While sulfation reduces toxicity, the potential for adverse effects from the glycine conjugate remains a consideration. | TCDCS is likely to be less hepatotoxic than GCDCS, aligning with the generally protective role of taurine conjugation against bile acid-induced liver cell damage. |
| Inflammation | The specific effects of TCDCS on inflammatory signaling in cholestasis are not well-documented. However, taurine has known anti-inflammatory properties. | The precursor GCDCA can induce the expression of pro-inflammatory cytokines and activate the NLRP3 inflammasome, a key driver of inflammation.[5] | While direct evidence for GCDCS is limited, the pro-inflammatory nature of its precursor suggests a higher potential for GCDCS to contribute to the inflammatory response in cholestasis compared to TCDCS. |
| Liver Fibrosis | No direct evidence found linking TCDCS to the promotion of liver fibrosis. | The non-sulfated precursor, GCDCA, has been demonstrated to promote liver fibrosis in cholestatic mice by activating hepatic stellate cells through the EGFR/MEK1/2 signaling pathway.[3][4] | The pro-fibrotic activity of its precursor raises concerns about the potential for GCDCS to contribute to the progression of liver fibrosis in chronic cholestatic conditions. |
Signaling Pathways in Cholestasis
The differential effects of TCDCS and GCDCS in cholestasis can be attributed to their distinct interactions with cellular signaling pathways. The pro-fibrotic effects of the precursor to GCDCS, glycochenodeoxycholate (GCDCA), are linked to the activation of specific signaling cascades in hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.
Furthermore, GCDCA has been shown to activate the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in hepatic stellate cells, a multiprotein complex that triggers the release of pro-inflammatory cytokines like IL-1β, contributing to liver inflammation and fibrosis.[5]
References
- 1. Effect of complete sulfation of bile acids on bile formation: role of conjugation and number of sulfate groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taurine prevents cholestasis induced by lithocholic acid sulfate in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycochenodeoxycholate Promotes Liver Fibrosis in Mice with Hepatocellular Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycochenodeoxycholate Promotes Liver Fibrosis in Mice with Hepatocellular Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chenodeoxycholic acid activates NLRP3 inflammasome and contributes to cholestatic liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Analytical Cross-Validation of Taurochenodeoxycholate-3-sulfate
For researchers, scientists, and drug development professionals, the accurate quantification of bile acids is paramount. This guide provides a comprehensive comparison of analytical methods for a key sulfated bile acid, Taurochenodeoxycholate-3-sulfate (TCDCA-3S), offering insights into the performance and application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and enzymatic assays.
Sulfated bile acids like TCDCA-3S are increasingly recognized for their roles in liver health, metabolic regulation, and as potential biomarkers for various diseases. The selection of an appropriate analytical method is a critical decision that influences the reliability and interpretability of experimental data. This guide presents a cross-validation of the available analytical techniques, summarizing their performance characteristics and providing detailed experimental protocols to aid in methodological selection and implementation.
Performance Comparison of Analytical Methods
The choice of an analytical method for TCDCA-3S quantification depends on the specific requirements of the study, including the need for specificity, sensitivity, throughput, and the nature of the biological matrix. Below is a summary of the key performance indicators for LC-MS/MS, ELISA, and enzymatic assays.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) | Enzymatic Assay (for 3α-sulfated bile acids) |
| Specificity | High; capable of distinguishing between structurally similar bile acid isomers and conjugates. | Variable; potential for cross-reactivity with other bile acids and metabolites. Specificity is dependent on the monoclonal antibody. | Moderate; measures total 3α-sulfated bile acids, not specific to TCDCA-3S. |
| Sensitivity (LLOQ) | High; typically in the range of 0.25-10 nM.[1] | Moderate; dependent on antibody affinity. For a similar sulfated bile acid (GLCA-Sul), sensitivity was 6 pM.[2] | Moderate; lowest measurable amount for total 3α-sulfated bile acids is 0.5 µmol/liter.[3] |
| Accuracy (% Recovery) | High; typically between 85-115%.[4] | Can be affected by matrix effects and cross-reactivity, potentially leading to over or underestimation. | Good; analytical recovery reported to be more than 91%.[3] |
| Precision (% CV) | High; intra- and inter-assay CVs are generally <15%.[4][5] | Good; intra- and inter-assay CVs are typically <15%.[6] | Good; intra- and inter-assay variations ranged from 0.8 to 7.9%.[3] |
| Throughput | Lower; sequential sample analysis. | High; suitable for batch analysis of a large number of samples. | High; amenable to automation for high-throughput screening. |
| Cost | High initial instrument cost and operational expenses. | Moderate; dependent on kit availability and cost. | Low to moderate; generally cost-effective for routine analysis. |
| Direct Cross-Validation | Considered the "gold standard" for its high specificity and sensitivity.[4][7] Often used as a reference method for validating other assays. Studies have shown good correlation between enzymatic assays and LC-MS for total bile acids, though enzymatic methods may underestimate concentrations.[8][9][10] | Direct cross-validation data for a specific TCDCA-3S ELISA against LC-MS/MS is limited due to the lack of commercially available specific kits. Discrepancies between ELISA and LC-MS/MS have been observed for other molecules, often due to factors like antibody cross-reactivity or the presence of anti-drug antibodies.[11][12] | Good correlation with gas-liquid chromatography (r=0.91) has been reported for the 3α-sulfated bile acid assay.[3] However, enzymatic assays for total bile acids have shown underestimation compared to LC-MS/MS, particularly in samples with atypical bile acid profiles.[9][10] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the simultaneous quantification of multiple bile acids, including their sulfated conjugates.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of serum, add 10 µL of an internal standard working solution (containing deuterated analogs of the bile acids of interest).
-
Add 140 µL of methanol (B129727) to precipitate proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
The supernatant is collected for LC-MS/MS analysis.[5]
2. Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Gradient: The gradient is optimized to achieve separation of the various bile acid isomers and conjugates.[13][14]
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for bile acid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each bile acid and internal standard.
-
Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic determination of serum 3 alpha-sulfated bile acids concentration with bile acid 3 alpha-sulfate sulfohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 8. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform | PLOS One [journals.plos.org]
- 9. Enzymatic methods may underestimate the total serum bile acid concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic methods may underestimate the total serum bile acid concentration | PLOS One [journals.plos.org]
- 11. Attribution of the discrepancy between ELISA and LC-MS/MS assay results of a PEGylated scaffold protein in post-dose monkey plasma samples due to the presence of anti-drug antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
comparative analysis of Taurochenodeoxycholate-3-sulfate levels in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Taurochenodeoxycholate-3-sulfate (TCDCS-3-S) levels in different species, offering a valuable resource for researchers in drug metabolism, toxicology, and gastroenterology. Understanding the species-specific differences in the metabolism and disposition of bile acids, such as TCDCS-3-S, is crucial for the preclinical evaluation of drug candidates and for translating findings from animal models to human clinical trials.
Quantitative Data Summary
The following table summarizes the available quantitative data for sulfated bile acids in humans and mice. It is important to note that direct comparative studies measuring this compound across multiple species are limited. Therefore, data for the structurally related compound Taurolithocholic acid-3-sulfate (TLCA-3-S) in mice is presented as a proxy to illustrate the typical concentrations of a sulfated bile acid in this species. In healthy mice, it has been observed that less than 3% of the total bile acids in the liver, plasma, and bile are in the sulfated form[1]. In contrast, in healthy humans, approximately 33% of serum bile acids are sulfated, indicating a more significant role for this metabolic pathway[2][3].
| Species | Analyte | Tissue/Fluid | Concentration (Mean ± SD) | Notes | Reference |
| Human | Glycoursodeoxycholate-3-sulfate | Plasma | 131.02 ± 132.24 nM | Healthy Controls | [4] |
| Human | Glycolithocholate-3-sulfate | Plasma | 130.94 ± 261.36 nM | Healthy Controls | [4] |
| Mouse (WT) | Taurolithocholic acid-3-sulfate (TLCA-3-S) | Serum | ~0.5 ng/mL | 4 weeks old, male | [4] |
| Mouse (WT) | Taurolithocholic acid-3-sulfate (TLCA-3-S) | Liver | ~2.5 ng/g | 4 weeks old, male | [4] |
| Mouse (WT) | Taurolithocholic acid-3-sulfate (TLCA-3-S) | Urine | ~10 ng/mL | 4 weeks old, male | [4] |
| Rat | Chenodeoxycholic acid-3-sulfate | Bile | 1.25 µmoles/min (Maximal Excretion Rate) | Following intravenous infusion | [5] |
Note: Data for rats reflects the maximal biliary excretion rate after administration and not the endogenous baseline concentration.
Experimental Protocols
Accurate quantification of TCDCS-3-S and other sulfated bile acids requires sensitive and specific analytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for sample preparation and analysis.
Protocol 1: Bile Acid Extraction from Rodent Plasma and Liver Tissue
This protocol is adapted from a method for the simultaneous quantification of bile acids and their sulfate (B86663) metabolites in mouse tissues[1][6].
1. Sample Preparation:
-
Plasma:
-
To 50 µL of plasma, add 100 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., d4-TCDCS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Liver Tissue:
-
Homogenize ~50 mg of frozen liver tissue in 500 µL of ice-cold methanol/water (1:1, v/v) containing an internal standard.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724)/Methanol (1:1) with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for TCDCS-3-S (example): Precursor ion (m/z) -> Product ion (m/z). Specific transitions should be optimized based on the instrument and standards.
-
Protocol 2: Bile Acid Extraction from Human Plasma
This protocol is a general method for the analysis of bile acids in human plasma[7][8][9][10].
1. Sample Preparation:
-
To 100 µL of human plasma, add 400 µL of ice-cold acetonitrile containing a suite of deuterated internal standards for various bile acids.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water).
2. LC-MS/MS Analysis:
-
The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential adjustments to the gradient and run time to achieve optimal separation of the various bile acids present in human plasma.
Signaling Pathways and Experimental Workflows
Bile Acid Sulfation Pathway
Bile acid sulfation is a critical detoxification pathway. In the liver, the primary bile acid chenodeoxycholic acid (CDCA) is first conjugated with taurine (B1682933) to form taurochenodeoxycholic acid (TCDCA). Subsequently, a sulfate group is added, a reaction catalyzed by sulfotransferase enzymes (SULTs), primarily SULT2A1, to form this compound[4][11]. This sulfation increases the water solubility of the bile acid, facilitating its elimination in urine and reducing its potential toxicity[12].
Caption: Metabolic pathway of this compound formation.
Experimental Workflow for TCDCS-3-S Quantification
The general workflow for the quantitative analysis of TCDCS-3-S from biological samples involves several key steps, from sample collection to data analysis.
Caption: General workflow for TCDCS-3-S quantification.
References
- 1. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Increased sulfation of bile acids in mice and human subjects with sodium taurocholate cotransporting polypeptide deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chenodeoxycholic acid-3-sulfate. Metabolism and excretion in the rat and hamster and effects on hepatic transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. shimadzu.com [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased sulfation of bile acids in mice and human subjects with sodium taurocholate cotransporting polypeptide deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Functional Differences Between Taurine- and Glycine-Conjugated Sulfated Bile Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional differences between taurine- and glycine-conjugated sulfated bile acids. It summarizes their interactions with key nuclear and cell surface receptors, their metabolic effects, and the experimental methodologies used to elucidate these functions. While direct comparative quantitative data for sulfated conjugates is limited, this guide synthesizes available information on the individual effects of conjugation and sulfation to provide a valuable resource for understanding their distinct biological roles.
Introduction
Bile acids are cholesterol-derived molecules that play crucial roles in lipid digestion and absorption. Beyond this classical function, they are now recognized as important signaling molecules that regulate a wide range of metabolic processes through the activation of receptors such as the Farnesoid X Receptor (FXR), Takeda G-protein coupled Receptor 5 (TGR5), and the Vitamin D Receptor (VDR). In the liver, primary bile acids are conjugated with either taurine (B1682933) or glycine (B1666218) and can be further modified by sulfation. These modifications significantly alter their physicochemical properties and biological activities. This guide focuses on the functional distinctions arising from taurine versus glycine conjugation of sulfated bile acids.
Receptor Interactions and Signaling Pathways
The conjugation and sulfation of bile acids modulate their ability to activate key receptors involved in metabolic regulation.
Takeda G-protein coupled Receptor 5 (TGR5)
TGR5 is a cell surface receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway is involved in energy expenditure, glucose homeostasis, and inflammation.
-
Taurine Conjugation: Taurine conjugation generally increases the affinity of bile acids for TGR5 compared to their unconjugated counterparts[1].
-
Glycine Conjugation: Glycine conjugation has a negligible impact on TGR5 affinity[1].
-
Sulfation: Sulfation, particularly at the C-3 position, has been shown to abolish the TGR5 agonist activity of lithocholic acid (LCA)[2]. However, the position of sulfation is critical, as C-24 sulfation may have different effects.
Farnesoid X Receptor (FXR)
FXR is a nuclear receptor that acts as a key regulator of bile acid, lipid, and glucose homeostasis. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.
-
Conjugation: Unconjugated bile acids appear to be more direct and potent activators of FXR. Conjugated bile acids may require additional cellular machinery or deconjugation for full activity[3][4].
-
Sulfation: Sulfation is a detoxification pathway that generally reduces the ability of bile acids to activate FXR. This is due to the increased hydrophilicity and altered structure of the sulfated molecules.
Vitamin D Receptor (VDR)
VDR is another nuclear receptor that can be activated by certain bile acids, particularly the secondary bile acid lithocholic acid (LCA). VDR activation is involved in the regulation of genes related to bile acid detoxification.
-
Conjugation and Sulfation: There is limited direct evidence on the binding and activation of taurine- or glycine-conjugated sulfated primary bile acids to VDR. The primary bile acid ligand for VDR is LCA. Sulfation of LCA is a detoxification step, and it is likely that sulfated primary bile acid conjugates are poor VDR ligands.
Quantitative Comparison of Receptor Activation
Direct quantitative data comparing the potency of taurine- and glycine-conjugated sulfated bile acids is scarce. The following table summarizes available data, primarily on non-sulfated conjugates, to infer potential differences.
| Bile Acid Conjugate | Receptor | Potency (EC50) | Reference |
| Taurolithocholic acid (TLCA) | TGR5 | 0.285 µM | [5] |
| Glycolithocholic acid (GLCA) | TGR5 | ~0.5 µM (inferred) | [5] |
| Taurochenodeoxycholic acid (TCDCA) | TGR5 | Data not available | |
| Glycocchenodeoxycholic acid (GCDCA) | TGR5 | Data not available | |
| Chenodeoxycholic acid (CDCA) | FXR | ~10 µM | [6] |
| Tauro-CDCA (TCDCA) | FXR | Less potent than CDCA | [7] |
| Glyco-CDCA (GCDCA) | FXR | Less potent than CDCA | [7] |
| Lithocholic acid (LCA) | VDR | Activator | [8] |
| Sulfated Lithocholic acid | VDR | Likely reduced activity |
Note: The table highlights the lack of specific EC50 values for sulfated conjugates.
Functional and Metabolic Differences
The differences in receptor activation translate to distinct physiological and metabolic effects.
| Feature | Taurine-Conjugated Sulfated Bile Acids | Glycine-Conjugated Sulfated Bile Acids | References |
| Bile Flow | Promote bile flow and may protect against cholestasis. | May be less effective or even cholestatic under certain conditions. | [9][10][11] |
| Intestinal Barrier Function | May have a protective role. | Effects are less clear and may be context-dependent. | [12][13] |
| Cholesterol Metabolism | Taurine supplementation, which increases taurine-conjugated bile acids, is associated with increased cholesterol catabolism to bile acids. | Less direct evidence for a distinct role compared to taurine conjugates. | [4] |
| Detoxification | Sulfation enhances detoxification and excretion. Taurine conjugation itself can be protective against cholestasis induced by toxic bile acids. | Sulfation enhances detoxification. However, glycine conjugates of toxic bile acids may retain some cholestatic potential. | [9][11] |
Experimental Protocols
Bile Acid Receptor Activation Assays
A. Reporter Gene Assay (for FXR and TGR5)
This assay measures the ability of a compound to activate a target receptor, which in turn drives the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a plasmid encoding the full-length human receptor (FXR or TGR5) and a reporter plasmid containing a response element for that receptor upstream of the luciferase or SEAP gene.
-
Compound Treatment: After 24 hours, the medium is replaced with serum-free medium containing various concentrations of the test bile acids (taurine- and glycine-conjugated sulfated forms) or a vehicle control.
-
Incubation: Cells are incubated for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Signal Detection:
-
Luciferase: Cells are lysed, and a luciferase substrate is added. Luminescence is measured using a luminometer.
-
SEAP: A small aliquot of the cell culture medium is collected, and a chemiluminescent substrate for alkaline phosphatase is added. Light emission is quantified.
-
-
Data Analysis: The fold activation is calculated by normalizing the signal from treated cells to that of vehicle-treated cells. EC50 values are determined from dose-response curves.
B. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for FXR)
This is a biochemical assay that measures the direct binding of a ligand to a receptor, leading to the recruitment of a coactivator peptide.
-
Reagents:
-
GST-tagged FXR ligand-binding domain (LBD).
-
Biotinylated coactivator peptide (e.g., from SRC-1).
-
Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore).
-
Dye-labeled streptavidin (acceptor fluorophore).
-
Test bile acids.
-
-
Assay Procedure:
-
In a 384-well plate, add the test bile acid, GST-FXR-LBD, and biotinylated coactivator peptide.
-
Incubate to allow for binding.
-
Add the Tb-anti-GST antibody and dye-labeled streptavidin.
-
Incubate to allow the FRET components to assemble.
-
-
Signal Detection: The plate is read on a TR-FRET-capable plate reader. The reader excites the terbium donor, and if the FXR-coactivator interaction occurs, the donor and acceptor are brought into proximity, allowing for energy transfer and emission from the acceptor dye.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. Agonists will increase this ratio in a dose-dependent manner.
Bile Acid Profiling by LC-MS/MS
This method is used to identify and quantify the different bile acid species in a biological sample.
-
Sample Preparation:
-
Biological samples (e.g., plasma, bile, tissue homogenates) are spiked with a mixture of deuterated internal standards.
-
Proteins are precipitated with a solvent like acetonitrile.
-
The supernatant is collected and dried.
-
The residue is reconstituted in a suitable solvent for injection.
-
-
Liquid Chromatography (LC): The reconstituted sample is injected onto a C18 reverse-phase column. A gradient of mobile phases (e.g., water with formic acid and acetonitrile/methanol) is used to separate the different bile acid species based on their polarity.
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Bile acids are typically ionized using negative-ion electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each bile acid and internal standard are monitored.
-
-
Data Analysis: The peak areas of the endogenous bile acids are normalized to the peak areas of their corresponding internal standards to calculate their concentrations.
Conclusion
The functional differences between taurine- and glycine-conjugated sulfated bile acids are subtle and context-dependent. Taurine conjugation appears to enhance TGR5 activation and may offer protective effects against cholestasis. Glycine conjugation has a more neutral effect on TGR5. For FXR, both types of conjugated bile acids are likely weaker activators than their unconjugated precursors. Sulfation is a key detoxification step that generally reduces receptor activation and promotes excretion for both types of conjugates.
Further research is needed to obtain direct quantitative comparisons of the receptor affinities and downstream effects of these specific sulfated bile acid species. Such data will be crucial for a more complete understanding of their roles in health and disease and for the development of targeted therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of taurine and homotaurine on bile acid metabolism in dietary hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurine ameliorates cholesterol metabolism by stimulating bile acid production in high-cholesterol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taurine-conjugated bile acids and their link to hepatic S1PR2 play a significant role in hepatitis C–related liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolutionary Analysis of Bile Acid-Conjugating Enzymes Reveals a Complex Duplication and Reciprocal Loss History - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taurine prevents cholestasis induced by lithocholic acid sulfate in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of taurine on total parenteral nutrition-associated cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of taurine on the cholestatic potential of sulfated lithocholate and its conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of sulfated secondary bile acids on intestinal barrier function and immune response in an inflammatory in vitro human intestinal model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bile acids affect intestinal barrier function through FXR and TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Diagnostic Potential of Urinary Taurochenodeoxycholate-3-sulfate (TCDC-S) for Non-Alcoholic Fatty Liver Disease
A Comparative Guide for Researchers and Drug Development Professionals
The rising prevalence of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), necessitates the development of accurate and non-invasive diagnostic biomarkers. Alterations in bile acid metabolism have emerged as a promising area of investigation. This guide provides an objective comparison of the potential of urinary Taurochenodeoxycholate-3-sulfate (TCDC-S), a sulfated and taurine-conjugated secondary bile acid, as a diagnostic marker for NAFLD and NASH, in the context of other urinary biomarkers and existing diagnostic methods.
Under normal physiological conditions, the sulfation of bile acids is a minor metabolic pathway. However, in the presence of cholestasis, a condition where bile flow from the liver is reduced, the proportion of sulfated bile acids increases. This process enhances the water solubility of bile acids, facilitating their renal excretion. Consequently, the analysis of urinary bile acid profiles, including sulfated species like TCDC-S, presents a promising non-invasive approach to assess liver function and disease.
Comparison with Alternative Diagnostic Methods
Currently, the diagnosis of NAFLD and, more critically, the distinction of NASH from simple steatosis, relies on a combination of imaging techniques and invasive liver biopsy. While non-invasive serum-based tests are available, they often lack the required sensitivity and specificity.
| Diagnostic Method | Principle | Advantages | Disadvantages | Reported Performance (for NAFLD/NASH) |
| Urinary TCDC-S (Potential) | Measurement of a sulfated, taurine-conjugated secondary bile acid in urine. | Non-invasive, potentially reflects altered hepatic metabolism and cholestasis. | Limited direct clinical validation for NAFLD/NASH; requires specialized analytical methods (LC-MS/MS). | Data not yet available. |
| Liver Biopsy | Histological examination of liver tissue. | Gold standard for diagnosing and staging NAFLD/NASH and fibrosis. | Invasive, risk of complications, sampling error, costly. | - |
| Abdominal Ultrasound | Imaging of liver parenchyma to detect steatosis. | Widely available, non-invasive, relatively inexpensive. | Operator-dependent, low sensitivity for mild steatosis and inflammation/fibrosis. | Sensitivity for NAFLD: ~60-94%, Specificity: ~84-95% |
| Transient Elastography (FibroScan®) | Measures liver stiffness as an indicator of fibrosis. | Non-invasive, quantitative assessment of fibrosis. | Can be affected by obesity, ascites, and inflammation; less reliable for early-stage fibrosis. | For advanced fibrosis (F≥3), AUROC: ~0.84-0.95 |
| Serum Biomarker Panels (e.g., FIB-4, NFS) | Calculation based on routine blood tests (e.g., AST, ALT, platelets). | Non-invasive, inexpensive, readily available. | Moderate accuracy, particularly in intermediate stages of fibrosis; influenced by other conditions. | For advanced fibrosis, AUROC for FIB-4: ~0.73-0.86; NFS: ~0.75-0.85[1] |
| Urinary Metabolomics | Comprehensive analysis of small molecules in urine. | Non-invasive, provides a snapshot of systemic metabolic changes. | Complex data analysis, requires further validation to identify specific and sensitive biomarkers. | Studies have identified panels of urinary metabolites that can distinguish NAFLD from NASH, but specific data for TCDC-S is limited.[2][3] |
Experimental Protocols
Quantification of Urinary Bile Acids by LC-MS/MS
The analysis of urinary bile acids, including TCDC-S, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Sample Preparation:
-
Urine Collection: A mid-stream urine sample is collected.
-
Normalization: To account for variations in urine dilution, bile acid concentrations are often normalized to the urinary creatinine (B1669602) concentration.
-
Extraction: Solid-phase extraction (SPE) is commonly employed to isolate and concentrate bile acids from the urine matrix.
-
Derivatization (Optional): In some methods, bile acids may be derivatized to improve their chromatographic properties and ionization efficiency.
LC-MS/MS Analysis:
-
Chromatographic Separation: A reversed-phase C18 column is typically used to separate the different bile acid species. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in negative ion mode is used for detection and quantification. Multiple reaction monitoring (MRM) is the preferred acquisition mode, where specific precursor-to-product ion transitions for each bile acid, including TCDC-S, are monitored.
Signaling Pathways and Logical Relationships
The pathophysiology of NAFLD and its progression to NASH involves complex signaling pathways. While the direct role of TCDC-S in these pathways is still under investigation, the broader class of bile acids is known to interact with key nuclear receptors, such as the Farnesoid X Receptor (FXR).
Bile acids are endogenous ligands for FXR, a key regulator of bile acid, lipid, and glucose homeostasis.[4] Activation of FXR can protect against cholestasis and has been shown to prevent hepatic inflammation and fibrosis in animal models of NASH.[4] However, the specific effect of sulfated bile acids like TCDC-S on FXR activation is not well-characterized and may differ from that of their non-sulfated counterparts.
Furthermore, studies have shown that other taurine-conjugated bile acids, such as taurocholic acid (TCA), can promote the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, through signaling pathways like the S1PR2/p38 MAPK/YAP pathway.[5][6] The structural similarity of TCDC-S to these molecules suggests a potential, yet unconfirmed, role in fibrogenesis.
Experimental Workflow for Urinary Biomarker Discovery
Caption: Workflow for urinary biomarker discovery in NAFLD/NASH.
Potential Signaling Pathways of Bile Acids in Liver Fibrosis
Caption: Potential bile acid signaling in liver fibrosis.
Conclusion and Future Directions
The analysis of urinary bile acids, including TCDC-S, holds promise as a non-invasive tool for the diagnosis and monitoring of NAFLD and NASH. The increased sulfation and subsequent urinary excretion of bile acids in cholestatic conditions associated with liver disease provide a strong rationale for this approach. However, direct evidence supporting the diagnostic accuracy of urinary TCDC-S specifically for NAFLD and NASH is currently limited.
Future research should focus on:
-
Prospective Cohort Studies: Large-scale studies are needed to quantify the urinary levels of TCDC-S in well-characterized cohorts of patients with different stages of NAFLD, as confirmed by liver biopsy.
-
Head-to-Head Comparisons: The diagnostic performance of urinary TCDC-S should be directly compared with existing non-invasive markers and imaging techniques.
-
Mechanistic Studies: Further investigation is required to elucidate the specific role of TCDC-S in the signaling pathways involved in NAFLD pathogenesis and fibrosis.
By addressing these research gaps, the true diagnostic potential of urinary TCDC-S as a non-invasive biomarker for NAFLD and NASH can be fully evaluated, potentially leading to improved patient management and facilitating the development of new therapies.
References
- 1. Noninvasive Biomarkers of Liver Fibrosis: Clinical Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary metabolomics analysis identifies key biomarkers of different stages of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Taurochenodeoxycholate-3-sulfate and Other Cholestatic Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The early and accurate diagnosis of cholestatic liver injury is crucial for patient management and the development of new therapeutics. While traditional biomarkers have been the mainstay, novel markers are emerging with the potential for improved specificity and sensitivity. This guide provides an objective comparison of Taurochenodeoxycholate-3-sulfate (TCDCS), a sulfated secondary bile acid, with other established and novel biomarkers of cholestasis, supported by experimental data and detailed methodologies.
Introduction to Cholestatic Biomarkers
Cholestasis is a condition characterized by the disruption of bile flow from the liver. This leads to the accumulation of bile acids in the liver and systemic circulation, causing hepatocellular injury and inflammation.[1] The diagnosis of cholestasis has traditionally relied on a panel of liver function tests, including alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), and bilirubin.[2] However, these markers can lack specificity.[2]
Bile acids themselves are increasingly recognized as more specific biomarkers for cholestatic conditions.[1] During cholestasis, the composition of the bile acid pool is altered, with an increase in the proportion of conjugated and sulfated forms to enhance their elimination.[3][4] this compound is one such metabolite that has garnered interest as a potential biomarker for cholestatic liver injury.
Data Presentation: Quantitative Comparison of Cholestatic Biomarkers
The following tables summarize the performance characteristics of TCDCS and other biomarkers based on available experimental data. It is important to note that direct head-to-head comparisons across all biomarkers in the same patient cohort are limited in the current literature.
Table 1: Performance of Bile Acid Biomarkers in Cholestatic Conditions
| Biomarker | Cholestatic Condition | Fold Change (Cholestasis vs. Healthy) | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Reference |
| This compound (TCDCS) | ABCB4-mutated Patients | Significantly Increased | Not Reported | Not Reported | Not Reported | [5] |
| Total Serum Bile Acids (TSBA) | Intrahepatic Cholestasis of Pregnancy (ICP) | Not Reported | 72-98 | 81-97 | Not Reported | [6] |
| Cholic Acid (CA) | Intrahepatic Cholestasis of Pregnancy (ICP) | Not Reported | 96 | 63 | Not Reported | [7] |
| Chenodeoxycholic Acid (CDCA) | Intrahepatic Cholestasis of Pregnancy (ICP) | Not Reported | 89 | 59 | Not Reported | [7] |
| Taurocholic Acid (TCA) | Drug-Induced Liver Injury (DILI) | Significantly Increased | Not Reported | Not Reported | Correlated with severity | [8] |
| Glycocholic Acid (GCA) | Drug-Induced Liver Injury (DILI) | Significantly Increased | Not Reported | Not Reported | Correlated with severity | [8] |
Table 2: Performance of Traditional Biomarkers in Cholestatic Conditions
| Biomarker | Cholestatic Condition | Typical Elevation | Sensitivity (%) | Specificity (%) | Notes | Reference |
| Alkaline Phosphatase (ALP) | General Cholestasis | >4x Upper Limit of Normal (ULN) | High | Low | Also elevated in bone and other diseases. | [2] |
| Gamma-Glutamyl Transferase (GGT) | General Cholestasis | Often parallels ALP elevation | High | Moderate | More specific to the liver than ALP but can be induced by alcohol and certain drugs. | [9] |
| Total Bilirubin | General Cholestasis | Variable | Moderate | Moderate | Elevation indicates impaired hepatic excretion but is not specific to cholestasis. | [9] |
| Alanine Aminotransferase (ALT) | General Cholestasis | Mild to Moderate | Variable | Variable | Primarily a marker of hepatocellular injury. | [2] |
| Aspartate Aminotransferase (AST) | General Cholestasis | Mild to Moderate | Variable | Variable | Primarily a marker of hepatocellular injury. | [2] |
Experimental Protocols
The accurate quantification of bile acids, including TCDCS, is critical for their evaluation as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[10]
Key Experiment: Quantification of Serum Bile Acids by LC-MS/MS
Objective: To quantify the concentration of this compound and other bile acids in human serum.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of serum, add 20 µL of an internal standard mixture (containing isotopically labeled bile acids).
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube or vial for analysis.[10]
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid.
-
Gradient: A gradient elution is used to separate the different bile acids over a run time of approximately 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (H-ESI).
-
Analysis Mode: Selected Reaction Monitoring (SRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each bile acid and internal standard.
-
Gas Temperatures: Vaporizer temperature at 350°C and ion transfer tube temperature at 300°C.[10]
-
-
Quantification:
-
Calibration curves are generated using standards of known concentrations for each bile acid.
-
The concentration of each bile acid in the serum samples is determined by comparing its peak area to that of its corresponding internal standard and the calibration curve.[10]
-
Mandatory Visualization
Signaling Pathways in Cholestasis
The accumulation of bile acids during cholestasis activates various signaling pathways, leading to cellular responses that can be both adaptive and injurious. Bile acids are known to act as signaling molecules that activate nuclear receptors such as the Farnesoid X Receptor (FXR), which plays a crucial role in regulating bile acid homeostasis.[1][12]
The following diagram illustrates a potential mechanism by which sulfated bile acids, such as TCDCS, may modulate FXR signaling in hepatocytes during cholestasis.
References
- 1. Bile acid-mediated signaling in cholestatic liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. academic.oup.com [academic.oup.com]
- 4. Serum concentrations of glucuronidated and sulfated bile acids in children with cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xia & He Publishing [xiahepublishing.com]
- 6. Diagnostic accuracy of total serum bile acids or individual bile acids for intrahepatic cholestasis of pregnancy in woman claiming pruritus | Cochrane [cochrane.org]
- 7. Sensitivity and Specificity of Biochemical Tests for Diagnosis of Intrahepatic Cholestasis of Pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High Serum Level of Taurocholic Acid Is Correlated With the Severity and Resolution of Drug-induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Bile acid metabolism and signaling in cholestasis, inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Relative Abundance of Taurochenodeoxycholate-3-sulfate in Disease States: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Taurochenodeoxycholate-3-sulfate (TCDCS-3-S) is a sulfated, taurine-conjugated secondary bile acid. Under normal physiological conditions, sulfation is a minor pathway in bile acid metabolism. However, in various disease states, particularly those affecting the liver and gastrointestinal tract, the profile of bile acids, including the abundance of their sulfated forms, can be significantly altered. This guide provides a comparative overview of the relative abundance of TCDCS-3-S in several disease states, supported by experimental data and detailed methodologies.
Comparative Abundance of this compound
The following table summarizes the observed changes in the relative abundance of this compound and related bile acids in various disease states compared to healthy controls. The primary method for quantification in these studies is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Disease State | Analyte | Sample Type | Observation vs. Healthy Controls |
| Hepatocellular Carcinoma (HCC) | This compound | Serum | Significantly Increased Abundance[1] |
| Taurochenodeoxycholic acid | Serum | Significantly Altered Abundance[2] | |
| Liver Cirrhosis (Decompensated) | Taurochenodeoxycholate | Serum | Markedly Elevated Levels[3] |
| Primary Biliary Cirrhosis (PBC) | Taurochenodeoxycholate | Serum | Marked Increase[3] |
| Cholestasis | Total Sulfated Bile Acids | Serum & Urine | Significantly Increased Percentage[4] |
| Inflammatory Bowel Disease (IBD) - Active | 3-OH-Sulfated Bile Acids | Feces | Higher Proportion |
| Crohn's Disease | Taurine-conjugated Bile Acids | Bile | Increased Glycine/Taurine Ratio[5] |
| Ulcerative Colitis | Taurocholic acid | Feces | Increased Percentage[6] |
Experimental Protocols
The quantification of this compound and other bile acids in biological samples is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of individual bile acid species.
Sample Preparation
-
Serum/Plasma: Proteins are precipitated from the sample using a solvent like methanol (B129727) or acetonitrile. The supernatant, containing the bile acids, is then collected for analysis[7].
-
Urine: Samples are often diluted and can be purified using solid-phase extraction (SPE) to concentrate the bile acids and remove interfering substances[7].
-
Fecal Samples: Fecal matter is typically lyophilized (freeze-dried), homogenized, and then extracted with an organic solvent to isolate the bile acids[8].
Liquid Chromatography (LC)
-
Column: A reverse-phase C18 column is commonly used for the separation of bile acids.
-
Mobile Phase: A gradient of an aqueous solvent (often containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (such as methanol or acetonitrile) is employed to elute the bile acids from the column based on their hydrophobicity.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is the standard method for ionizing bile acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of the specific bile acid) and a specific product ion that is generated upon fragmentation in the mass spectrometer. This highly specific detection method minimizes interference from other molecules in the sample.
-
Quantification: Stable isotope-labeled internal standards (e.g., d4-Taurochenodeoxycholic acid) are added to the samples at a known concentration before preparation. The ratio of the signal from the endogenous bile acid to the signal from the internal standard is used to calculate the concentration of the bile acid in the original sample.
Signaling Pathways
The signaling roles of sulfated bile acids are an active area of research. While the unsulfated form, Taurochenodeoxycholic acid, is known to interact with nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like the G-protein coupled bile acid receptor 1 (TGR5), the specific interactions of this compound are less clear. Sulfation can alter the affinity of bile acids for these receptors, potentially leading to different downstream effects. For instance, some sulfated bile acids have been shown to induce apoptosis (programmed cell death) in liver cells through pathways involving c-Jun N-terminal kinase (JNK).
Below is a diagram illustrating a potential signaling pathway for this compound, based on current understanding of bile acid signaling.
Caption: Proposed signaling pathways of this compound.
References
- 1. Metabolomics biomarkers of hepatocellular carcinoma in a prospective cohort of patients with cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of individual serum bile acids in patients with liver diseases using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic determination of serum 3 alpha-sulfated bile acids concentration with bile acid 3 alpha-sulfate sulfohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acid studies in uncomplicated Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altered fecal bile acid composition in active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Safety Operating Guide
Personal protective equipment for handling Taurochenodeoxycholate-3-sulfate
This guide provides crucial safety and logistical information for the handling and disposal of Taurochenodeoxycholate-3-sulfate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed. At a minimum, the following should be worn:
| PPE Category | Item | Material/Specification | Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Polycarbonate lenses, full-face shield | Protects against splashes that could cause serious eye irritation. A face shield offers broader protection for the entire face[3]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Butyl Rubber | Provides a barrier against skin contact which may cause irritation. Nitrile gloves offer good resistance to many chemicals and provide good grip[3][4]. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination[5]. |
| Respiratory Protection | N/A (Standard Use) | Use in a chemical fume hood or well-ventilated area | For handling small quantities, engineering controls like a fume hood are sufficient to prevent inhalation of dust or aerosols[1][2]. |
Note: For large spills or handling large quantities, more extensive PPE such as an acid-resistant apron or suit may be necessary[3].
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an appropriate spill kit is readily accessible.
-
Don all required PPE as specified in the table above.
-
-
Handling the Compound :
-
Handle the substance carefully to avoid generating dust.
-
If weighing the solid form, do so within the fume hood.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use to prevent contamination and accidental spills.
-
-
Spill Management :
-
Small Spills : Alert personnel in the immediate area. Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully collect the absorbent material into a designated hazardous waste container[2].
-
Large Spills : Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) office for assistance[2].
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Solid Waste : Collect all contaminated solid materials, such as filter papers, unused compound, and disposable labware, in a dedicated and clearly labeled hazardous waste container with a secure lid[2].
-
Liquid Waste : Collect all solutions from experiments in a separate, dedicated hazardous waste container. Do not mix with other solvent waste unless compatibility has been confirmed[2].
-
-
Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the date[2].
-
-
Decontamination :
-
Reusable labware that has come into contact with the compound should be decontaminated. Triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate as hazardous liquid waste. Afterward, wash the labware with soap and water[2].
-
-
Final Disposal :
-
Dispose of all hazardous waste through your institution's EHS-approved hazardous waste management program. Do not pour this chemical down the drain or dispose of it in the regular trash[2].
-
Chemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₅NO₉S₂ | PubChem[6] |
| Molecular Weight | 579.8 g/mol | PubChem[6] |
| Known Hazards (Related Compound) | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | Cayman Chemical SDS[1] |
| Storage Temperature | -20°C (for similar compounds) | Avanti Research[7] |
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. quicktest.co.uk [quicktest.co.uk]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. This compound | C26H45NO9S2 | CID 194244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
